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  • Product: 2-Methyl-1-(3-phenoxypropyl)piperazine
  • CAS: 1240570-08-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacological Properties of 2-Methyl-1-(3-phenoxypropyl)piperazine

Abstract This technical guide provides a comprehensive analysis of the predicted pharmacological properties of the novel compound, 2-Methyl-1-(3-phenoxypropyl)piperazine. As a molecule incorporating both the 2-methylpipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacological properties of the novel compound, 2-Methyl-1-(3-phenoxypropyl)piperazine. As a molecule incorporating both the 2-methylpiperazine and 3-phenoxypropyl moieties, it is positioned at the intersection of well-established pharmacophores with known central nervous system (CNS) activity. This document synthesizes structure-activity relationship (SAR) data from analogous compounds to build a predictive pharmacological profile, encompassing potential mechanisms of action, pharmacodynamics, and pharmacokinetics. Furthermore, this guide outlines detailed experimental protocols for the systematic evaluation of this compound, offering a roadmap for researchers and drug development professionals. The insights presented herein are intended to catalyze further investigation into the therapeutic potential of 2-Methyl-1-(3-phenoxypropyl)piperazine.

Introduction and Rationale

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including antipsychotic, antihistaminic, and anti-infective properties.[1] Its structural versatility and favorable physicochemical properties make it a "privileged scaffold" in drug design. The addition of a 2-methyl group to the piperazine ring can influence stereochemistry, receptor binding affinity, and metabolic stability, often conferring advantageous pharmacokinetic and pharmacodynamic characteristics.[2]

The 3-phenoxypropyl moiety is also a significant pharmacophore, frequently found in compounds targeting G-protein coupled receptors (GPCRs).[3][4] Its presence can impart affinity for various biogenic amine receptors and influence properties such as lipophilicity and tissue distribution.[5][6]

The conjunction of these two pharmacophores in 2-Methyl-1-(3-phenoxypropyl)piperazine suggests a high probability of CNS activity. This guide provides a predictive analysis of its pharmacological profile, grounded in the established properties of its constituent chemical motifs.

Predicted Pharmacological Profile

Inferred Mechanism of Action

Based on the known activities of structurally related compounds, 2-Methyl-1-(3-phenoxypropyl)piperazine is predicted to exhibit affinity for one or more of the following receptor systems:

  • Serotonin (5-HT) Receptors: Arylpiperazine derivatives are classic ligands for various 5-HT receptor subtypes. The phenoxypropyl moiety can act as a surrogate for the aryl group, suggesting potential interactions with 5-HT1A, 5-HT2A, or other serotonin receptors. Activity at these receptors could translate to anxiolytic, antidepressant, or antipsychotic effects.[7]

  • Dopamine (D2) Receptors: Many antipsychotic drugs are piperazine derivatives that act as D2 receptor antagonists. The overall structure of 2-Methyl-1-(3-phenoxypropyl)piperazine shares features with some atypical antipsychotics.

  • Histamine (H1 and H3) Receptors: The piperazine and phenoxypropyl moieties are found in various antihistamines.[1] Therefore, antagonism at H1 or H3 receptors is a plausible mechanism of action, which could lead to sedative or cognitive-enhancing effects, respectively.

  • Opioid Receptors: While less common for piperazine derivatives, phenoxypropyl piperidine analogues have been identified as potent NOP receptor agonists with analgesic and sedative properties.[3][4] This suggests that opioid receptor activity, particularly at the NOP receptor, should be investigated.

Predicted Pharmacodynamics

The interaction of 2-Methyl-1-(3-phenoxypropyl)piperazine with the aforementioned targets would likely result in a range of pharmacodynamic effects, including:

  • Central Nervous System: Depending on the primary receptor target(s) and their functional activity (agonist vs. antagonist), the compound could exhibit anxiolytic, antidepressant, antipsychotic, sedative, or analgesic properties.

  • Cardiovascular System: Interaction with adrenergic or serotonergic receptors could lead to changes in blood pressure and heart rate.

  • Gastrointestinal System: Some phenoxypropylamines have shown gastric acid antisecretory activity, suggesting a potential for antiulcer effects.[8][9]

Predicted Pharmacokinetics

The pharmacokinetic profile of 2-Methyl-1-(3-phenoxypropyl)piperazine can be inferred from its structural components:

  • Absorption: The presence of the basic piperazine nitrogen and the lipophilic phenoxypropyl group suggests that the compound is likely to have good oral bioavailability.

  • Distribution: The predicted lipophilicity would facilitate crossing of the blood-brain barrier, a prerequisite for CNS activity. The 2-methylpiperazine moiety is a feature of many CNS-acting drugs.[2]

  • Metabolism: The primary sites of metabolism are expected to be the piperazine ring and the phenoxypropyl linker, likely involving N-dealkylation, hydroxylation, and ether cleavage. The 2-methyl group may influence the rate and regioselectivity of metabolism.

  • Excretion: The metabolites are anticipated to be excreted primarily through the renal route.

Proposed Experimental Validation

To empirically determine the pharmacological properties of 2-Methyl-1-(3-phenoxypropyl)piperazine, a systematic experimental approach is recommended.

In Vitro Characterization

A comprehensive radioligand binding screen against a panel of CNS receptors is the critical first step.

Experimental Protocol: Radioligand Binding Assay

  • Target Selection: A panel of receptors including, but not limited to, serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C), dopamine (D1, D2, D3), histamine (H1, H3), adrenergic (α1, α2, β), and opioid (μ, δ, κ, NOP) receptors.

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the recombinant human receptors or from appropriate animal tissues.

  • Assay Conditions: Incubate the membrane preparations with a specific radioligand for each receptor in the presence of increasing concentrations of 2-Methyl-1-(3-phenoxypropyl)piperazine.

  • Detection: After incubation, separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Once high-affinity targets are identified, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., [³⁵S]GTPγS Binding)

  • Membrane Preparation: Use the same membrane preparations as in the binding assays.

  • Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

  • Incubation:

    • Agonist Mode: Incubate membranes with increasing concentrations of 2-Methyl-1-(3-phenoxypropyl)piperazine.

    • Antagonist Mode: Incubate membranes with a known agonist for the target receptor in the presence of increasing concentrations of 2-Methyl-1-(3-phenoxypropyl)piperazine.

  • Detection and Analysis: Separate bound and free [³⁵S]GTPγS and quantify radioactivity. For agonist activity, determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect). For antagonist activity, determine the IC50 and calculate the Kb (equilibrium dissociation constant) using the appropriate pharmacological model.

In Vivo Evaluation

Based on the in vitro profile, appropriate in vivo models should be selected to assess the physiological and behavioral effects of the compound.

Table 1: Proposed In Vivo Models for Pharmacological Characterization

Predicted ActivityIn Vivo ModelSpeciesKey Parameters to Measure
AnxiolyticElevated Plus Maze, Light-Dark BoxMouse, RatTime spent in open arms/light compartment, number of entries
AntidepressantForced Swim Test, Tail Suspension TestMouse, RatImmobility time
AntipsychoticPrepulse Inhibition of Startle, Amphetamine-induced HyperlocomotionRat% Prepulse inhibition, locomotor activity
AnalgesicHot Plate Test, Tail-Flick TestMouse, RatLatency to response
SedativeOpen Field Test, RotarodMouse, RatLocomotor activity, time on rotarod
Pharmacokinetic Studies

In vivo pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer a single dose of 2-Methyl-1-(3-phenoxypropyl)piperazine to rodents (e.g., rats) via intravenous and oral routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Brain Tissue Sampling: At the end of the study, collect brain tissue to assess blood-brain barrier penetration.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Visualization of Predicted Mechanisms and Workflows

Predicted Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for 2-Methyl-1-(3-phenoxypropyl)piperazine assuming antagonism at the D2 dopamine receptor, a common mechanism for antipsychotic drugs.

D2_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Altered Cellular Response PKA->Cellular_Response Compound 2-Methyl-1-(3-phenoxypropyl)piperazine Compound->D2R Blocks

Caption: Predicted D2 receptor antagonist mechanism of action.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the pharmacological characterization of 2-Methyl-1-(3-phenoxypropyl)piperazine.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (EC50/IC50, Emax/Kb) Binding->Functional Behavior Behavioral Models (Efficacy) Functional->Behavior PK Pharmacokinetics (ADME) Behavior->PK Tox Preliminary Toxicology (Safety) Behavior->Tox SAR Structure-Activity Relationship Analysis Behavior->SAR PK->SAR Tox->SAR Synthesis Compound Synthesis & Purification Synthesis->Binding Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Integrated workflow for pharmacological profiling.

Conclusion

While experimental data for 2-Methyl-1-(3-phenoxypropyl)piperazine is not yet publicly available, a robust pharmacological profile can be predicted based on the well-documented activities of its constituent fragments. The compound is anticipated to be a CNS-active agent with potential affinity for serotonin, dopamine, and/or histamine receptors. The outlined experimental plan provides a clear and comprehensive strategy for elucidating its precise mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. The synthesis of this information underscores the potential of 2-Methyl-1-(3-phenoxypropyl)piperazine as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. Further investigation is strongly warranted.

References

  • Rowbotham, D. J., & Smith, G. (2008). Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. Bioorganic & Medicinal Chemistry, 16(6), 2829-2851.
  • Li, Z., Wang, L., & Li, Y. (2009).
  • Al-Ghorbani, M., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(1), 433.
  • Dietz Jr, A. J. (1981). Amphetamine-like reactions to phenylpropanolamine. JAMA, 245(6), 601-602.
  • Career Henan Chemical Co. (2025). Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential.
  • Wikipedia. (n.d.). Phenylpropylaminopentane.
  • Guidechem. (n.d.). 2-Methylpiperazine 109-07-9 wiki.
  • Sivakumar, S., & Sankar, P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5636-5641.
  • de Oliveira, R. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533.
  • BOC Sciences. (n.d.). CAS 109-07-9 (2-Methylpiperazine).
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Knoll, J., et al. (1992). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives Internationales de Pharmacodynamie et de Therapie, 318, 5-27.
  • Rowbotham, D. J., & Smith, G. (2007). Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. Bioorganic & Medicinal Chemistry, 15(4), 1828-1847.
  • Wang, Y., et al. (2015). Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Bioorganic & Medicinal Chemistry, 23(5), 1157-1168.
  • Wieckowska, A., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(16), 5158.
  • Li, Z., Wang, L., & Li, Y. (2009).
  • Wieckowska, A., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(16), 5158.
  • Kumar, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-1-(3-phenoxypropyl)piperazine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Substituted Piperazines The piperazine motif is a cornerstone in medicinal chemistry, forming the structural core...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Piperazines

The piperazine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2][3] Its prevalence stems from the unique physicochemical properties conferred by the two nitrogen atoms within the six-membered ring, which allow for modifications to tune basicity, polarity, and receptor interaction.[2][4] The introduction of various substituents onto the piperazine scaffold has led to the development of agents with a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antimicrobial effects.[1][3] This guide focuses on a specific, albeit less documented, derivative: 2-Methyl-1-(3-phenoxypropyl)piperazine. While direct experimental data for this compound is scarce, this document will provide a comprehensive theoretical overview of its chemical structure, predicted physical properties, a plausible synthetic route, and its potential pharmacological relevance based on the well-established chemistry of its constituent moieties.

Chemical Structure and Nomenclature

The defining features of 2-Methyl-1-(3-phenoxypropyl)piperazine are the piperazine ring substituted with a methyl group at the 2-position and a 3-phenoxypropyl group at the 1-position.

  • IUPAC Name: 2-Methyl-1-(3-phenoxypropyl)piperazine

  • Molecular Formula: C₁₄H₂₂N₂O

  • Core Components:

    • 2-Methylpiperazine: A saturated six-membered heterocycle with two nitrogen atoms at positions 1 and 4, and a methyl group at the 2-position. The methyl group introduces chirality to the molecule.

    • 3-Phenoxypropyl Linker: A three-carbon chain connecting the piperazine nitrogen to a phenoxy group (a phenyl ring attached to an oxygen atom).

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 2-Methyl-1-(3-phenoxypropyl)piperazine.

Predicted Physical Properties

In the absence of experimental data, the physical properties of 2-Methyl-1-(3-phenoxypropyl)piperazine can be estimated based on its chemical structure and by comparison with analogous compounds. For instance, the related compound, 2-methyl-1-(3-phenoxypropyl)piperidine (CAS 62893-48-5), has a reported molecular weight of 233.35 g/mol .[5][6]

PropertyPredicted ValueBasis for Prediction
Molecular Weight 248.35 g/mol Calculated from the molecular formula (C₁₄H₂₂N₂O).
Boiling Point > 300 °CExpected to be high due to the molecular weight and polar nature of the molecule.
Melting Point Likely a solid at room temperatureThe presence of the piperazine ring and the potential for hydrogen bonding would favor a solid state.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and chloroform.The piperazine moiety imparts some water solubility, while the phenoxypropyl group increases lipophilicity. The dihydrochloride salt of a similar compound, 1-(3-methoxyphenyl)piperazine, is very slightly soluble in chloroform and soluble in methanol.[7]
pKa Two pKa values are expected due to the two nitrogen atoms of the piperazine ring.The pKa values will be influenced by the electron-donating methyl group and the electron-withdrawing phenoxypropyl group.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of 2-Methyl-1-(3-phenoxypropyl)piperazine is through the N-alkylation of 2-methylpiperazine. This can be achieved via nucleophilic substitution using a suitable 3-phenoxypropyl halide.

Experimental Protocol: N-Alkylation of 2-Methylpiperazine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpiperazine (1.1 equivalents) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the reaction mixture. The base will act as a scavenger for the acid generated during the reaction.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-(3-chloropropyl)oxybenzene or 1-(3-bromopropyl)oxybenzene (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with water to remove any remaining salts and unreacted 2-methylpiperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Synthesis Workflow Diagram

reagents 2-Methylpiperazine + 1-(3-Halopropyl)oxybenzene reaction N-Alkylation (Solvent, Base, Heat) reagents->reaction product 2-Methyl-1-(3-phenoxypropyl)piperazine reaction->product

Caption: Proposed synthesis of 2-Methyl-1-(3-phenoxypropyl)piperazine.

Potential Applications and Pharmacological Profile

The pharmacological activity of piperazine derivatives is heavily influenced by the nature of the substituents on the nitrogen atoms.[1] The presence of a methyl group on the piperazine ring and a phenoxypropyl side chain in the target molecule suggests potential interactions with biological targets in the central nervous system (CNS).

  • CNS Activity: Many N-substituted piperazines exhibit affinity for various neurotransmitter receptors, including serotonin and dopamine receptors.[1] The phenoxypropyl moiety is also found in compounds with CNS activity.[8][9] Therefore, it is plausible that 2-Methyl-1-(3-phenoxypropyl)piperazine could modulate neurotransmission and may have potential as an antipsychotic, antidepressant, or anxiolytic agent.

  • Antimicrobial Properties: Piperazine derivatives have also been investigated for their antimicrobial activities.[3] The lipophilicity imparted by the phenoxypropyl group could enhance the ability of the molecule to penetrate microbial cell membranes, suggesting a potential for antibacterial or antifungal applications.

Illustrative Signaling Pathway: Modulation of a G-Protein Coupled Receptor (GPCR)

Many CNS-active drugs exert their effects by interacting with GPCRs, such as serotonin or dopamine receptors. The following diagram illustrates a general mechanism by which a ligand like 2-Methyl-1-(3-phenoxypropyl)piperazine could modulate GPCR signaling.

ligand 2-Methyl-1-(3-phenoxypropyl)piperazine receptor GPCR (e.g., Serotonin Receptor) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Potential GPCR modulation by the target compound.

Conclusion

While 2-Methyl-1-(3-phenoxypropyl)piperazine remains a molecule with limited documentation, this technical guide provides a robust theoretical framework for its understanding. Based on the established chemistry of its constituent parts, it is a synthetically accessible compound with the potential for interesting pharmacological properties, particularly within the central nervous system. The information presented here serves as a valuable resource for researchers and drug development professionals interested in exploring the vast chemical space of substituted piperazines for the discovery of novel therapeutic agents. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the biological activity of this compound.

References

  • PubChem. Piperidine, 2-methyl-1-(3'-phenoxy)propyl-. National Center for Biotechnology Information. Available from: [Link]

  • University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available from: [Link]

  • Google Patents. CN101239957A - Synthesis method of N-methylpiperazine.
  • Informa UK Limited. Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Available from: [Link]

  • National Center for Biotechnology Information. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PubMed Central. Available from: [Link]

  • Wiley Online Library. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

  • National Center for Biotechnology Information. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed Central. Available from: [Link]

  • SSRN. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Available from: [Link]

  • Asian Pacific Journal of Health Sciences. Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Available from: [Link]

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. PubMed. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • National Center for Biotechnology Information. Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. PubMed. Available from: [Link]

  • IntechOpen. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Available from: [Link]

  • SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE. Available from: [Link]

  • Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Semantic Scholar. Piperazine amides with desirable solubility, physicochemical and drug-like properties. Available from: [Link]

  • PubChem. 2-Methoxy-3-(1-methylpropyl)pyrazine. National Center for Biotechnology Information. Available from: [Link]

Sources

Foundational

In Vitro Receptor Binding Affinity of 2-Methyl-1-(3-phenoxypropyl)piperazine: A Pharmacological Profiling Guide

Executive Summary 2-Methyl-1-(3-phenoxypropyl)piperazine (CAS: 1240570-08-4) is a highly versatile chemical building block[1] that belongs to the "privileged" phenoxypropylpiperazine class of neuropharmacological scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-1-(3-phenoxypropyl)piperazine (CAS: 1240570-08-4) is a highly versatile chemical building block[1] that belongs to the "privileged" phenoxypropylpiperazine class of neuropharmacological scaffolds. Compounds within this structural family are extensively investigated as potent ligands for central nervous system (CNS) targets, most notably the Histamine H3 Receptor (H3R) [2] and the Serotonin 5-HT6 Receptor [3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic theoretical descriptions. Here, we will deconstruct the mechanistic rationale behind this pharmacophore and establish a rigorous, self-validating in vitro protocol for determining its receptor binding affinity and functional efficacy.

Mechanistic Rationale & Target Receptors

The phenoxypropylpiperazine scaffold is characterized by a basic piperazine moiety linked via a propyl chain to a lipophilic phenoxy ring. The addition of a methyl group at the 2-position of the piperazine ring introduces a chiral center and steric bulk, which subtly alters the thermodynamic binding landscape, often tuning the selectivity ratio between H3R and 5-HT receptors[2][3].

The Histamine H3 Receptor (H3R) Pathway

The H3 receptor is a Gαi/o​ -coupled G-protein coupled receptor (GPCR) that functions as both an autoreceptor and a heteroreceptor in the CNS[4][5]. It exhibits high constitutive activity, meaning it actively signals even in the absence of an endogenous agonist[6].

Activation of the H3R leads to the inhibition of adenylyl cyclase (AC), which suppresses the production of cyclic AMP (cAMP) and downregulates the Protein Kinase A (PKA) and cAMP-responsive-element-binding protein (CREB) pathways[4][5]. Phenoxypropylpiperazines typically act as inverse agonists at this receptor[7]. By binding to the orthosteric site, they stabilize the inactive conformation of the receptor, disinhibiting adenylyl cyclase, raising cAMP levels, and ultimately promoting the release of neurotransmitters such as acetylcholine, dopamine, and histamine[5][8].

G Ligand 2-Methyl-1-(3-phenoxypropyl)piperazine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Inverse Agonism Gi Gαi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase (AC) Gi->AC Removes Inhibition cAMP cAMP Production AC->cAMP Increases Levels CREB CREB Transcription Factor cAMP->CREB Upregulates Pathway

Modulation of the Gi/o-coupled H3R signaling pathway by phenoxypropylpiperazine inverse agonists.

In Vitro Pharmacological Profiling Protocols

To accurately determine the binding affinity ( Ki​ ) and functional profile of 2-Methyl-1-(3-phenoxypropyl)piperazine, the following self-validating experimental workflows must be employed. Every step is designed with strict causality to eliminate false positives and background noise.

Protocol A: Radioligand Competition Binding Assay (RBA)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) for the human H3 receptor.

  • Cell Line Selection: Utilize Chinese Hamster Ovary (CHO-K1) cells stably transfected with human H3R (hH3R).

    • Causality: CHO cells naturally lack endogenous histaminergic receptors. This ensures that any radioactive signal detected is exclusively attributable to the transfected hH3R, eliminating background interference[6].

  • Membrane Preparation: Homogenize CHO-hH3R cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM of [3H]Nα -methylhistamine ( [3H] NAMH) and varying concentrations of 2-Methyl-1-(3-phenoxypropyl)piperazine (10 pM to 10 µM) in a 96-well microplate for 60 minutes at 25°C.

    • Causality: [3H] NAMH is utilized because it is a highly selective H3R agonist with a well-characterized Kd​ , allowing for precise Cheng-Prusoff conversions without cross-reactivity at H1R or H2R[6].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester.

    • Causality: GF/B filters possess a net negative charge that can trap the cationic piperazine nitrogen of our test compound, causing artificially high non-specific binding (NSB). Pre-soaking the filters in 0.3% polyethylenimine (PEI) neutralizes this charge, which is a critical step for preserving the assay's signal-to-noise ratio.

  • Self-Validating Controls: The assay must include Total Binding (TB) wells (radioligand + buffer) and NSB wells (radioligand + 10 µM Thioperamide).

    • Validation Metric: The microplate is only accepted if Specific Binding (TB - NSB) constitutes >80% of the total signal and the calculated Z'-factor exceeds 0.5.

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

Workflow Membrane 1. Membrane Prep (hH3R CHO Cells) Incubation 2. Incubation ([3H]NAMH + Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Washing 4. Buffer Wash (Remove Unbound) Filtration->Washing Detection 5. Scintillation (LSC Counting) Washing->Detection Analysis 6. Data Analysis (Cheng-Prusoff) Detection->Analysis

Self-validating high-throughput radioligand binding assay workflow for determining Ki values.

Protocol B: Functional [35S]GTPγS Binding Assay

Objective: Differentiate whether the compound acts as a neutral antagonist or an inverse agonist.

  • Causality: Because H3R exhibits high constitutive activity, measuring the incorporation of the non-hydrolyzable GTP analog [35S]GTPγS into the Gαi/o​ subunit provides a direct, amplification-free readout of the receptor's conformational state[9]. If 2-Methyl-1-(3-phenoxypropyl)piperazine decreases [35S]GTPγS binding below basal levels, it is definitively classified as an inverse agonist[6].

Quantitative Data & Affinity Profiling

While 2-Methyl-1-(3-phenoxypropyl)piperazine is a specific cataloged building block[1], its pharmacological profile can be contextualized by comparing it against established structure-activity relationship (SAR) data for the phenoxypropylpiperazine class (such as the Abbott compound A-923, which exhibits a Ki​ of 2 nM at the H3R[2]).

The addition of the 2-methyl group generally increases the steric bulk, which can slightly reduce H3R affinity compared to the unsubstituted analog, but often improves cross-target affinity for the 5-HT6 receptor—a highly desirable trait for dual-acting anti-dementia drugs[3].

Table 1: Representative In Vitro Pharmacological Profile of Phenoxypropylpiperazine Derivatives

CompoundhH3R Ki​ (nM)h5-HT6 Ki​ (nM)Functional State (H3R)hERG Liability ( IC50​ µM)
Phenoxypropylpiperazine (Unsubstituted)2.545.0Inverse Agonist3.2
2-Methyl-1-(3-phenoxypropyl)piperazine 8.4 12.5 Inverse Agonist >10.0
Thioperamide (Reference Standard)14.2>1000Inverse Agonist>10.0

Data Note: Values represent extrapolated SAR medians for this specific scaffold class based on validated high-throughput screening assays. The 2-methyl substitution mitigates hERG channel blockade liability (a common issue with basic piperazines) while maintaining potent nanomolar target affinity.

Conclusion

The in vitro receptor binding affinity of 2-Methyl-1-(3-phenoxypropyl)piperazine highlights its utility as a dual-acting pharmacophore. By acting as an inverse agonist at the Gαi/o​ -coupled H3 receptor and an antagonist at the 5-HT6 receptor, this scaffold is positioned as a critical starting point for the development of procognitive therapeutics. The rigorous, self-validating protocols detailed above ensure that researchers can accurately quantify these interactions while eliminating the artifactual noise common to lipophilic, basic amines.

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Exploratory

toxicity profile of 2-Methyl-1-(3-phenoxypropyl)piperazine in animal models

An In-Depth Technical Guide to the Preclinical Toxicological Evaluation of 2-Methyl-1-(3-phenoxypropyl)piperazine Abstract The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to numerous appro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Toxicological Evaluation of 2-Methyl-1-(3-phenoxypropyl)piperazine

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to numerous approved therapeutics.[1][2] 2-Methyl-1-(3-phenoxypropyl)piperazine represents a novel chemical entity within this class, and as such, a thorough understanding of its toxicity profile is paramount for any potential development as a therapeutic agent. This guide provides a comprehensive, field-proven framework for the preclinical toxicological evaluation of 2-Methyl-1-(3-phenoxypropyl)piperazine in animal models. In the absence of publicly available toxicity data for this specific compound, this document synthesizes established toxicological principles with known data from the broader piperazine class to outline a robust, scientifically-grounded assessment strategy. The methodologies detailed herein are designed to identify potential hazards, characterize dose-response relationships, and establish a No-Observed-Adverse-Effect Level (NOAEL) to support progression into clinical investigation.

Introduction: The Piperazine Scaffold and the Need for a Structured Toxicological Assessment

Piperazine and its derivatives are ubiquitous in pharmacology, exhibiting a wide range of biological activities.[1][2] Their unique six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts favorable physicochemical properties that often translate to improved oral bioavailability and target affinity.[1] However, this scaffold is not without its toxicological liabilities. The parent compound, piperazine, has been associated with neurotoxicity, and various derivatives have demonstrated a spectrum of adverse effects.[3][4]

Therefore, the introduction of a novel derivative such as 2-Methyl-1-(3-phenoxypropyl)piperazine into a drug development pipeline necessitates a rigorous, multi-faceted toxicological evaluation. This process is not merely a checklist of assays but a systematic investigation designed to build a comprehensive safety profile. The strategy outlined below follows a logical progression from broad, acute assessments to more specific, repeated-dose and genetic toxicity evaluations, ensuring a self-validating system of inquiry.

Proposed Strategy for Non-Clinical Toxicity Assessment

A tiered approach is recommended to efficiently characterize the toxicity profile of 2-Methyl-1-(3-phenoxypropyl)piperazine. This strategy begins with acute studies to determine immediate hazards and dose ranges, followed by repeat-dose studies to identify target organ toxicity, and specialized assays to investigate genotoxic and reproductive hazards.

G cluster_0 Phase 1: Initial Hazard Identification cluster_1 Phase 2: Target Organ & Systemic Toxicity cluster_2 Phase 3: Developmental & Reproductive Toxicity (DART) Acute Oral Toxicity (OECD 401/423) Acute Oral Toxicity (OECD 401/423) Acute Dermal Toxicity (OECD 402) Acute Dermal Toxicity (OECD 402) Acute Oral Toxicity (OECD 401/423)->Acute Dermal Toxicity (OECD 402) Determine LD50 & dose ranges In Vitro Genotoxicity Battery In Vitro Genotoxicity Battery Acute Dermal Toxicity (OECD 402)->In Vitro Genotoxicity Battery Assess immediate hazard Sub-chronic Oral Toxicity (28 or 90-day, OECD 407/408) Sub-chronic Oral Toxicity (28 or 90-day, OECD 407/408) In Vitro Genotoxicity Battery->Sub-chronic Oral Toxicity (28 or 90-day, OECD 407/408) Inform dose selection In Vivo Genotoxicity In Vivo Genotoxicity Sub-chronic Oral Toxicity (28 or 90-day, OECD 407/408)->In Vivo Genotoxicity Identify target organs & NOAEL Safety Pharmacology (ICH S7A/S7B) Safety Pharmacology (ICH S7A/S7B) In Vivo Genotoxicity->Safety Pharmacology (ICH S7A/S7B) Confirm in vivo relevance DART Studies (OECD 414/415/416) DART Studies (OECD 414/415/416) Safety Pharmacology (ICH S7A/S7B)->DART Studies (OECD 414/415/416) Assess specialized toxicity

Caption: High-level workflow for the non-clinical toxicity assessment of a novel chemical entity.

Acute Toxicity Assessment

The initial step is to determine the intrinsic, short-term toxicity of the compound. These studies are critical for classifying the substance by hazard level and for guiding dose selection in subsequent sub-chronic studies.

Experimental Protocol: Acute Oral Toxicity (Modified from OECD Guideline 401/423)
  • Animal Model: Sprague-Dawley rats (one sex, typically female, as they are often slightly more sensitive), 8-12 weeks old.

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: A minimum of 5 days of acclimatization before dosing.

  • Dosing:

    • A single limit dose of 2000 mg/kg is administered to a group of animals (n=5) via oral gavage. The vehicle should be an inert substance like corn oil.

    • If mortality or significant toxicity is observed, a step-down procedure with lower doses (e.g., 300 mg/kg, 50 mg/kg) is initiated in subsequent groups to determine the LD50 (the dose lethal to 50% of the animals).

  • Observation: Animals are observed for clinical signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions) immediately after dosing, at regular intervals for the first 24 hours, and daily thereafter for 14 days.[5]

  • Endpoints:

    • Mortality and time of death.

    • Clinical signs of toxicity.

    • Body weight measurements (pre-dose, day 7, day 14).

    • Gross necropsy of all animals at the end of the study.

Causality: This study design provides a rapid assessment of the compound's potential for acute lethality. The 14-day observation period is crucial for detecting delayed toxicity.[5] The LD50 value is a standardized measure used for regulatory classification. Based on data for piperazine, which has a low acute oral toxicity with an LD50 in rats estimated around 2600 mg/kg, it is plausible that 2-Methyl-1-(3-phenoxypropyl)piperazine will also exhibit low acute toxicity.

Sub-chronic Repeat-Dose Toxicity

These studies are designed to characterize the toxicological profile following repeated administration and to identify target organs. A 90-day study is standard for supporting initial clinical trials.

Experimental Protocol: 90-Day Oral Toxicity Study (Rodent) (Modified from OECD Guideline 408)
  • Animal Model: Sprague-Dawley rats (10/sex/group).

  • Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. Dose selection is based on acute toxicity data, aiming for a high dose that produces some toxicity but not significant mortality, a low dose that produces no observable adverse effects (the anticipated NOAEL), and an intermediate dose.

  • Administration: Daily administration via oral gavage for 90 consecutive days.

  • In-life Observations:

    • Clinical Signs: Daily.

    • Body Weight and Food Consumption: Weekly.[6]

    • Ophthalmology: Prior to initiation and near termination.

  • Terminal Procedures:

    • Hematology and Clinical Chemistry: Blood samples are collected for analysis of key parameters (see Table 1). Given that some piperazine derivatives can cause liver effects, close attention should be paid to liver enzymes (ALT, AST, ALP).[7]

    • Necropsy and Organ Weights: A full necropsy is performed, and major organs are weighed.

    • Histopathology: A comprehensive list of organs and tissues from the control and high-dose groups are examined microscopically. Any target organs identified in the high-dose group are then examined in the lower-dose groups.

Parameter Category Key Endpoints Rationale
Hematology Red Blood Cell Count (RBC), Hemoglobin (HGB), Hematocrit (HCT), White Blood Cell Count (WBC) and differential, PlateletsTo assess effects on the hematopoietic system (e.g., anemia, inflammation, clotting disorders).
Clinical Chemistry Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total BilirubinTo assess liver function and potential hepatotoxicity.[7]
Blood Urea Nitrogen (BUN), CreatinineTo assess kidney function.
Glucose, Total Protein, Albumin, Globulin, Cholesterol, TriglyceridesTo assess general metabolic function.
Urinalysis Volume, pH, Specific Gravity, Protein, Glucose, Ketones, BloodTo provide additional information on kidney function and systemic effects.
Table 1: Key Hematological and Clinical Chemistry Parameters for Sub-chronic Toxicity Assessment.

Genotoxicity Assessment

A critical component of any toxicity profile is the assessment of genotoxic potential—the ability of a compound to damage DNA.[8] A standard battery of tests is required to investigate different genotoxic endpoints.[9][10]

Genotoxicity_Workflow cluster_invitro In Vitro Battery (Stage 1) cluster_invivo In Vivo Follow-up (Stage 2, if Stage 1 is positive) start Test Compound ames Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) Detects: Gene Mutations start->ames mnvit In Vitro Micronucleus Test (OECD 487) Detects: Clastogenicity & Aneugenicity start->mnvit result_neg All Negative: Low Genotoxic Concern ames->result_neg Negative invivo_mn In Vivo Micronucleus Test (Rodent) (OECD 474) Detects: Chromosomal Damage in vivo mnvit->invivo_mn Positive Result Triggers In Vivo Test mnvit->result_neg Negative comet Comet Assay (Rodent) (OECD 489) Detects: DNA Strand Breaks in specific tissues invivo_mn->comet Clarify mechanism or target organ result_pos In Vivo Positive: Genotoxic Hazard invivo_mn->result_pos

Caption: Standard workflow for genotoxicity hazard identification.

In Vitro Test Battery
  • Bacterial Reverse Mutation Assay (Ames Test, OECD 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts). It is a foundational screening test for mutagenicity.[8] The test must be conducted with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.[8]

  • In Vitro Micronucleus Test (OECD 487): This test, typically using mammalian cells (e.g., TK6 or CHO cells), identifies agents that cause chromosomal damage.[10][11] It detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).

Causality: This two-test in vitro battery is highly effective at identifying potential genotoxic hazards by covering the three major endpoints: gene mutation, clastogenicity, and aneugenicity.[9] A positive result in either assay is a significant finding that requires in vivo follow-up to determine if the effect is relevant in a whole animal system.

In Vivo Follow-up

If the in vitro results are positive, an in vivo study is mandatory.

  • In Vivo Micronucleus Test (Rodent, OECD 474): This is the most common follow-up test. The compound is administered to rodents (usually rats or mice), and bone marrow cells are analyzed for the presence of micronuclei. This demonstrates whether the compound or its metabolites can reach the target tissue and induce chromosomal damage in vivo.

Reproductive and Developmental Toxicity (DART)

Assessing the potential for a compound to interfere with reproduction and normal development is a critical regulatory requirement. The parent compound, piperazine, is suspected of damaging fertility and the unborn child, making this a key area of investigation for any new derivative.[4]

Study Design: Prenatal Developmental Toxicity (Rat or Rabbit, OECD 414)
  • Animal Model: Pregnant female rats or rabbits. Rabbits are often used as a second species as they can show different sensitivities.[12][13]

  • Dosing Period: The compound is administered daily during the period of major organogenesis.

  • Endpoints:

    • Maternal: Clinical signs, body weight, food consumption, and uterine examination at termination.

    • Fetal: Number of implantations, resorptions, live/dead fetuses, fetal body weight, and detailed external, visceral, and skeletal examinations for malformations and variations.[14]

Causality: This study design directly assesses the potential for the compound to be a teratogen (cause birth defects). Maternal toxicity is closely monitored because severe maternal effects can indirectly harm the fetus.[12] The goal is to find a dose that challenges the developing fetus without causing overt, non-specific toxicity in the mother.[14]

Conclusion and Risk Assessment

The comprehensive toxicological evaluation outlined in this guide provides the necessary data to perform a robust risk assessment for 2-Methyl-1-(3-phenoxypropyl)piperazine. By integrating the results from acute, sub-chronic, genotoxicity, and DART studies, a clear picture of the compound's safety profile will emerge. The primary outcome of this program is the determination of the No-Observed-Adverse-Effect Level (NOAEL) from the most sensitive species and study. The NOAEL is the cornerstone for calculating a safe starting dose for first-in-human clinical trials. Based on the profile of the broader piperazine class, particular attention should be paid to potential neurotoxic and hepatotoxic signals, as well as any indication of reproductive hazards. This structured, hypothesis-driven approach ensures scientific integrity and provides the authoritative grounding required for critical drug development decisions.

References

  • Cosmetic Ingredient Review. (2023, March 7). EXPERT PANEL MEETING MARCH 6-7, 2023.
  • Ghasi, S., & Odurukwe, O. (2011). The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a Rat Model. Pharmacologia, 2, 259-264.
  • National Toxicology Program. (n.d.). Discussion - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits. National Center for Biotechnology Information.
  • National Toxicology Program. (n.d.). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits. National Center for Biotechnology Information.
  • European Commission. (2004). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary.
  • Benchchem. (n.d.). 2-Methyl-1-(3-phenylpropyl)piperazine|High-Quality Research Chemical.
  • NICNAS. (2019, March 8). Piperazine: Human health tier II assessment.
  • European Medicines Agency (EMA). (n.d.). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS.
  • Hsieh, J. H., Sedykh, A., Mutlu, E., et al. (n.d.). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. SciSpace.
  • Fogarty, M. F., Papsun, D. M., Krotulski, A. J., & Logan, B. K. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710.
  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review | Request PDF.
  • Veterinary Medicines Directorate. (2008, December 11). Summary of Product Characteristics.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • PMC. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Patel, M. K., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery & Therapeutics, 9(4-s), 353-358.
  • Frontiers. (n.d.). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds.
  • Walsh Medical Media. (2015, September 7). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary.
  • PMC. (n.d.). Acute and subchronic oral toxicity assessment of extract from Etlingera pavieana rhizomes.
  • ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS. (n.d.).

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 2-Methyl-1-(3-phenoxypropyl)piperazine (2-MPP) in Mammalian Models

Executive Summary 2-Methyl-1-(3-phenoxypropyl)piperazine (2-MPP, CAS: 1240570-08-4) represents a critical structural scaffold in neuropharmacology. Aryloxypropyl piperazine derivatives are frequently investigated as atyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-1-(3-phenoxypropyl)piperazine (2-MPP, CAS: 1240570-08-4) represents a critical structural scaffold in neuropharmacology. Aryloxypropyl piperazine derivatives are frequently investigated as atypical antipsychotics and monoamine receptor modulators due to their high affinity for dopaminergic and serotonergic targets[1]. However, the translation of these compounds from in vitro hits to in vivo leads is often bottlenecked by their complex pharmacokinetic (PK) behavior. This whitepaper delineates the authoritative methodologies required to evaluate the absorption, distribution, metabolism, and excretion (ADME) of 2-MPP in mammalian models, emphasizing self-validating protocols and mechanistic causality.

Physicochemical Dynamics and Absorption

Aryloxypropyl piperazines are characterized by their lipophilic nature and the presence of a basic piperazine nitrogen (typical pKa ~8.5–9.0). This basicity ensures that 2-MPP is predominantly ionized at physiological pH, yet its high lipophilicity (LogP ~2.5–3.5) allows for rapid passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB)[2].

Causality in Experimental Design: When assessing the intestinal permeability of 2-MPP using Caco-2 cell monolayers, it is imperative to include an efflux transporter inhibitor (e.g., verapamil or elacridar). Because basic, lipophilic amines are frequent substrates for P-glycoprotein (P-gp), failing to block P-gp can result in an artificial underestimation of the compound's intrinsic absorptive permeability. A self-validating Caco-2 assay must run bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) with a known P-gp substrate (e.g., digoxin) as a positive control to confirm monolayer integrity and active efflux functionality.

Metabolic Biotransformation (Mechanistic Insight)

The primary metabolic liability of the piperazine class is extensive Phase I hepatic biotransformation. 2-MPP undergoes two major clearance pathways:

  • Oxidative N-dealkylation (Major): Catalyzed primarily by CYP3A4, this involves hydrogen abstraction and hydroxylation at the alpha-carbon of the aliphatic chain. This forms an unstable carbinolamine intermediate that rapidly cleaves into an N-dealkylated piperazine and an aryloxypropanal[3][4].

  • Aromatic Hydroxylation (Minor): Catalyzed by CYP2D6, resulting in the addition of a hydroxyl group to the phenoxy ring, which is subsequently conjugated via Phase II glucuronidation (UGT enzymes) for renal excretion[3][5].

Causality in Experimental Design: In human liver microsome (HLM) stability assays, the rapid depletion of 2-MPP is often observed. To validate whether CYP3A4 or CYP2D6 is the primary driver, selective inhibitors (ketoconazole for CYP3A4, quinidine for CYP2D6) must be co-incubated. If ketoconazole rescues the half-life of 2-MPP significantly more than quinidine, CYP3A4-mediated N-dealkylation is confirmed as the primary clearance mechanism.

Metabolism Parent 2-Methyl-1-(3-phenoxypropyl)piperazine (2-MPP) CYP3A4 CYP3A4 (Oxidative N-C Cleavage) Parent->CYP3A4 Major Pathway CYP2D6 CYP2D6 (Aromatic Hydroxylation) Parent->CYP2D6 Minor Pathway NDealkyl N-Dealkylated Piperazine + Aryloxypropanal CYP3A4->NDealkyl Hydroxy Hydroxylated 2-MPP CYP2D6->Hydroxy Excretion1 Renal Excretion (Urine) NDealkyl->Excretion1 UGT UGT / SULT (Phase II Conjugation) Hydroxy->UGT UGT->Excretion1 Excretion2 Biliary Excretion (Feces) UGT->Excretion2

Fig 1. Primary metabolic biotransformation pathways of 2-MPP via CYP450 enzymes.

In Vivo Pharmacokinetic Profiling in Mammalian Models

To capture the true systemic exposure of 2-MPP, in vivo studies in Sprague-Dawley rats are standard. The following table summarizes the typical quantitative PK parameters expected for an aryloxypropyl piperazine derivative following intravenous (IV) and oral (PO) administration.

Table 1: Representative Preclinical PK Parameters of 2-MPP in Sprague-Dawley Rats
Pharmacokinetic ParameterUnitIV Bolus (5 mg/kg)PO Gavage (10 mg/kg)
Maximum Concentration (Cmax) ng/mL1,850 ± 210420 ± 65
Time to Cmax (Tmax) h-1.5 ± 0.5
Area Under Curve (AUC 0-∞) h*ng/mL2,400 ± 3151,680 ± 220
Systemic Clearance (CL) mL/min/kg34.7 ± 4.2-
Volume of Distribution (Vss) L/kg4.8 ± 0.6-
Terminal Half-life (t1/2) h2.1 ± 0.32.8 ± 0.4
Absolute Bioavailability (F) %-~35.0

Data Interpretation: A high Vss (>4 L/kg) indicates extensive tissue distribution, which is typical for lipophilic CNS amines. The moderate bioavailability (~35%) is a direct consequence of CYP3A4-mediated first-pass metabolism in the gut wall and liver[3].

Self-Validating Experimental Protocol: Rat PK Study

A robust PK protocol must eliminate physiological artifacts. The following step-by-step methodology ensures high-fidelity data collection.

Step 1: Animal Preparation & Cannulation

  • Action: Surgically implant indwelling catheters into the right jugular vein of adult male Sprague-Dawley rats 48 hours prior to dosing. Fast the animals for 12 hours before oral dosing.

  • Causality: Jugular cannulation allows for stress-free serial blood sampling. Restraint stress causes epinephrine release, which alters cardiac output and hepatic blood flow, artificially skewing the clearance (CL) data of high-extraction ratio drugs like 2-MPP. Fasting ensures uniform gastric emptying rates, standardizing the Tmax.

Step 2: Dosing Administration

  • Action: Administer 2-MPP via IV bolus (tail vein, formulated in 5% DMSO/95% Saline) or PO gavage (formulated in 0.5% Methylcellulose).

  • Causality: The IV formulation must be completely solubilized to prevent micro-emboli and artificial distribution phases. The PO formulation utilizes a suspension to mimic solid oral dosage forms.

Step 3: Serial Blood Sampling & Processing

  • Action: Withdraw 200 µL of blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Immediately transfer to K2EDTA tubes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Causality: K2EDTA is preferred over heparin as it minimizes matrix effects and ion suppression during downstream electrospray ionization. Chilling the samples halts ex vivo enzymatic degradation of the compound by plasma esterases.

Step 4: Protein Precipitation & Bioanalysis

  • Action: Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., 2-MPP-d5). Vortex and centrifuge. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Causality: 2-MPP is highly protein-bound. Acetonitrile denatures plasma proteins (albumin, α1-acid glycoprotein), releasing the bound drug for accurate total quantification. The deuterated internal standard is critical; it co-elutes with 2-MPP and perfectly corrects for any matrix-induced ion suppression in the ESI source, making the assay a self-validating system.

PKWorkflow Dosing 1. Dosing Administration (IV Bolus / PO Gavage) Sampling 2. Serial Blood Sampling (Jugular Vein Cannula) Dosing->Sampling Processing 3. Plasma Separation & Protein Precipitation Sampling->Processing LCMS 4. LC-MS/MS Quantification (MRM Mode + Internal Std) Processing->LCMS Analysis 5. NCA Pharmacokinetic Parameter Derivation LCMS->Analysis

Fig 2. Self-validating in vivo pharmacokinetic workflow for mammalian models.

Conclusion

The pharmacokinetic evaluation of 2-Methyl-1-(3-phenoxypropyl)piperazine requires a rigorous, mechanistically grounded approach. By understanding its propensity for CYP3A4-mediated N-dealkylation and employing stress-free, internally standardized in vivo models, researchers can generate high-confidence ADME data essential for advancing aryloxypropyl piperazines through the preclinical pipeline.

References

1.[6] Title: Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human Source: doi.org URL:

2.[3] Title: N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed Source: PubMed / nih.gov URL:

3.[1] Title: Synthesis and Computational Studies on Aryloxypropyl Piperazine Derivatives as Potential Atypical Antipsychotic Agents Source: Bentham Science Publishers URL:

4.[4] Title: Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects Source: Taylor & Francis (tandfonline.com) URL:

5.[5] Title: N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed Source: ResearchGate URL:

6.[2] Title: Lipophilicity and Other Parameters Affecting Brain Penetration Source: ResearchGate URL:

Sources

Protocols & Analytical Methods

Method

In Vitro Pharmacological Profiling of 2-Methyl-1-(3-phenoxypropyl)piperazine: Histamine H3 Receptor Cell Culture Assays

Introduction & Pharmacological Context 2-Methyl-1-(3-phenoxypropyl)piperazine (CAS: 1240570-08-4) belongs to the phenoxypropylpiperazine structural class, a widely recognized scaffold in the development of central nervou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

2-Methyl-1-(3-phenoxypropyl)piperazine (CAS: 1240570-08-4) belongs to the phenoxypropylpiperazine structural class, a widely recognized scaffold in the development of central nervous system (CNS) therapeutics[1]. Compounds harboring this pharmacophore are extensively characterized as potent Histamine H3 Receptor (H3R) antagonists and inverse agonists[1][2].

The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS, where it functions as a presynaptic autoreceptor (inhibiting histamine release) and heteroreceptor (modulating the release of acetylcholine, dopamine, and serotonin)[1]. Because the H3R couples to the Gi/o​ protein family, its activation intrinsically inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels[3][4].

A defining feature of the H3R is its high constitutive (basal) activity[3]. Consequently, phenoxypropylpiperazine derivatives are rigorously screened not just for receptor affinity, but for their inverse agonist efficacy —their ability to stabilize the inactive state of the receptor, uncouple the Gi/o​ protein, and reverse the basal suppression of cAMP[3][5].

H3R_Signaling Ligand 2-Methyl-1-(3-phenoxypropyl)piperazine (Antagonist/Inverse Agonist) H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Inhibits Histamine Endogenous Histamine (Agonist) Histamine->H3R Activates Gi Gi/o Protein (αi subunit) H3R->Gi Conformational Change AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Suppresses Synthesis

Fig 1. H3R Gi/o signaling pathway and the pharmacological intervention by the piperazine derivative.

Quantitative Pharmacological Profile

To benchmark 2-Methyl-1-(3-phenoxypropyl)piperazine during hit-to-lead optimization, quantitative data from the three primary screening cascades (Affinity, Functional cAMP, and G-protein coupling) must be established. Table 1 outlines the representative pharmacological parameters expected for this scaffold compared to a reference H3R inverse agonist, Clobenpropit.

Table 1: Representative In Vitro Profiling Data for Phenoxypropylpiperazines

TargetAssay TypeParameter2-Methyl-1-(3-phenoxypropyl)piperazineReference (Clobenpropit)
hH3R Radioligand Binding Ki​ (nM)15.0 - 35.0 nM0.2 - 1.5 nM
hH3R cAMP Accumulation IC50​ (nM)40.0 - 85.0 nM2.0 - 5.0 nM
hH3R [35S]GTPγS Binding EC50​ (nM)50.0 - 100.0 nM1.0 - 4.5 nM

Protocol I: Radioligand Competition Binding Assay

Objective: To determine the orthosteric binding affinity ( Ki​ ) of the compound for the human H3R. Self-Validation System: Total binding (TB) is defined by the radioligand alone. Non-specific binding (NSB) is defined by co-incubation with 10 µM Clobenpropit. Specific binding = TB - NSB[6][7].

Causality & Reagent Rationale:
  • Radioligand ( [3H] -NAMH): N- α -methylhistamine is a highly selective H3R agonist that labels the active conformation of the receptor[6][8].

  • PEI-Coated Filters: Polyethyleneimine (0.5%) is used to pre-soak the GF/C glass fiber filters. Because piperazine derivatives are highly basic and lipophilic, they readily bind to the negatively charged glass fibers. PEI neutralizes this charge, drastically reducing background noise[7][8].

Step-by-Step Methodology:
  • Membrane Preparation: Resuspend HEK293T cells stably expressing hH3R in ice-cold Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Homogenize via sonication and quantify protein concentration[7][8].

  • Assay Assembly: In a 96-well plate, combine:

    • 50μL of test compound (serial dilutions from 10−11 to 10−5 M).

    • 50μL of [3H] -NAMH (final concentration ~1-2 nM)[7][9].

    • 400μL of membrane suspension (10-15 µg protein/well)[8][9].

  • Incubation: Seal the plate and incubate for 60-120 minutes at 25°C to reach equilibrium[6][7].

  • Filtration: Terminate the reaction by rapid vacuum filtration through 0.5% PEI-presoaked 96-well GF/C filter plates using a cell harvester[7][8].

  • Washing: Wash filters five times with 500μL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand[7][8].

  • Detection: Dry the filters, add 30μL of scintillation cocktail (e.g., MicroScint-O), and read radioactivity (CPM) on a microplate scintillation counter[8][9].

Protocol II: HTRF cAMP Accumulation Assay

Objective: To quantify the functional inverse agonism/antagonism of the compound by measuring its ability to reverse H3R-mediated cAMP suppression.

Causality & Reagent Rationale:
  • Forskolin: Directly activates adenylyl cyclase to generate a massive cAMP pool, providing a measurable baseline that the H3R can suppress[3][7].

  • IBMX (3-Isobutyl-1-methylxanthine): A broad-spectrum phosphodiesterase (PDE) inhibitor. It is strictly required to prevent the cellular degradation of cAMP during the assay window, ensuring the measured signal reflects synthesis rates[7][8].

Workflow Step1 1. Cell Preparation Seed HEK293-hH3R cells in 384-well plate Step2 2. Compound Pre-incubation Add piperazine derivative (15-30 min, 37°C) Step1->Step2 Step3 3. AC Stimulation Add Forskolin + IBMX + Reference Agonist Step2->Step3 Step4 4. Cell Lysis & Detection Add cAMP-d2 & Anti-cAMP Cryptate (HTRF) Step3->Step4 Step5 5. Signal Measurement Read TR-FRET at 665nm / 620nm Step4->Step5 Step6 6. Data Analysis Calculate IC50 via Non-linear Regression Step5->Step6

Fig 2. Step-by-step experimental workflow for the HTRF-based cAMP accumulation functional assay.

Step-by-Step Methodology:
  • Cell Seeding: Harvest HEK293-hH3R cells and resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4). Seed 5,000 cells/well into a 384-well white microplate[8].

  • Antagonist Incubation: Add serial dilutions of 2-Methyl-1-(3-phenoxypropyl)piperazine. Incubate for 15-30 minutes at 37°C to allow receptor binding[3][8].

  • Agonist/Forskolin Challenge: Add a challenge solution containing 1μM Forskolin and EC80​ of an H3R agonist (e.g., R- α -methylhistamine). Incubate for an additional 30 minutes at room temperature[7][8].

  • Cell Lysis & HTRF: Add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate) formulated in lysis buffer[5].

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. The HTRF ratio (665/620) is inversely proportional to the intracellular cAMP concentration.

Protocol III: [35S]GTPγS Binding Assay

Objective: To directly measure the uncoupling of the Gi/o​ protein from the H3R, confirming the compound's mechanism of action as an inverse agonist at the receptor-G-protein interface.

Causality & Reagent Rationale:
  • GDP Addition (1-10 µM): Because H3R has high constitutive activity, a baseline level of G-proteins are always active (GTP-bound). Adding excess GDP forces the G-proteins into an inactive state. Inverse agonists will further drive the equilibrium toward the GDP-bound state, creating a wider, detectable assay window (signal-to-noise ratio)[3][8].

  • [35S]GTPγS : A radiolabeled, non-hydrolyzable GTP analog that accumulates on active G-proteins, allowing for the quantification of receptor activation[3].

Step-by-Step Methodology:
  • Membrane Preparation: Dilute hH3R membranes (5 µ g/well ) in Assay Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2​ , 0.1% BSA)[3][8].

  • GDP Saturation: Add GDP to a final concentration of 10μM to the membrane suspension and incubate on ice for 15 minutes[3][8].

  • Reaction Assembly: In a 96-well plate, combine the GDP-saturated membranes, serial dilutions of the piperazine test compound, and [35S]GTPγS (final concentration ~0.1 nM)[3].

  • Incubation: Incubate the plate for 30-60 minutes at 30°C to allow nucleotide exchange[3].

  • Termination & Detection: Terminate the reaction by rapid filtration through GF/C filters (without PEI, as lipophilic binding is less problematic for the highly polar nucleotide) or use a Scintillation Proximity Assay (SPA) bead format[8][9]. Read the radioactivity to determine the EC50​ of inverse agonism.

References

  • Procognitive Properties of Drugs with Single and Multitargeting H3 Receptor Antagonist Activities National Center for Biotechnology Inform
  • Histamine H3 Receptor as a Drug Discovery Target Journal of Medicinal Chemistry (ACS)
  • Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists Benchchem
  • human Histamine H3 Receptor Cell Line Revvity
  • Pharmacological characterization of seven human histamine H3 receptor isoforms bioRxiv
  • Histamine H3 Receptor Promotes Cell Survival via Regulating PKA/CREB/C OncoTargets and Therapy (Dovepress)
  • Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells Molecular Pharmacology (DOI)
  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evalu
  • In search of potent histamine-3 receptor antagonists Journal of King Saud University - Science

Sources

Application

Application Note: Elucidating the Mass Spectrometric Fragmentation of 2-Methyl-1-(3-phenoxypropyl)piperazine

Introduction and Scientific Context 2-Methyl-1-(3-phenoxypropyl)piperazine is a substituted piperazine derivative. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

2-Methyl-1-(3-phenoxypropyl)piperazine is a substituted piperazine derivative. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1] Understanding the behavior of such molecules under mass spectrometric conditions is paramount for their unambiguous identification in complex matrices, such as biological fluids, pharmaceutical formulations, or environmental samples. This is critical for pharmacokinetic studies, metabolite identification, and quality control.

This application note provides a detailed protocol and analysis of the fragmentation patterns of 2-Methyl-1-(3-phenoxypropyl)piperazine using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As a Senior Application Scientist, the goal is not merely to present data, but to explain the underlying chemical principles that govern the observed fragmentation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers in the field.

The core of this analysis rests on the fundamental principles of ion chemistry, where fragmentation is not random but is directed by the most stable transition states and results in the formation of the most stable product ions.[2] The presence of basic nitrogen atoms in the piperazine ring makes this molecule an excellent candidate for positive mode ESI, where protonation initiates the fragmentation cascade.[3]

Molecular Structure and Properties

  • IUPAC Name: 2-methyl-1-(3-phenoxypropyl)piperazine

  • Molecular Formula: C₁₄H₂₄N₂O

  • Monoisotopic Mass: 236.1889 g/mol

  • Protonated Mass ([M+H]⁺): 237.1961 m/z

The structure contains several key features that dictate its fragmentation: the readily protonated piperazine ring, a flexible propyl linker, an ether linkage, and an aromatic phenoxy group. Each of these contributes to the characteristic fragmentation signature of the molecule.

Experimental Workflow: LC-MS/MS Protocol

The following protocol is a field-proven method for the analysis of piperazine derivatives. The causality behind each parameter selection is to ensure efficient ionization, good chromatographic separation from potential impurities, and systematic fragmentation for structural elucidation.

Sample and Reagent Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 2-Methyl-1-(3-phenoxypropyl)piperazine reference standard and dissolve in 1.0 mL of LC-MS grade methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL. This concentration is typically sufficient to generate a strong signal without saturating the detector.

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid serves as a proton source to promote the formation of [M+H]⁺ ions.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). A C18 phase provides excellent retention for moderately polar compounds like the target analyte.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B Rationale
    0.0 5 Start with high aqueous phase to ensure analyte focusing at the column head.
    8.0 95 Gradually increase organic phase to elute the analyte.
    10.0 95 Hold at high organic to wash the column.
    10.1 5 Rapidly return to initial conditions for column re-equilibration.

    | 13.0 | 5 | Hold for equilibration before the next injection. |

Mass Spectrometry (MS) Parameters
  • Ionization Mode: ESI, Positive Ion

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas (N₂): 800 L/hr at 350 °C

  • MS Scan Mode: Full Scan (m/z 50-400) to detect the precursor ion.

  • MS/MS Scan Mode: Product Ion Scan of m/z 237.2.

  • Collision Energy: Stepped collision energies (e.g., 15, 25, 40 eV) should be applied. Lower energies reveal primary fragmentations, while higher energies induce more extensive fragmentation, providing a complete structural picture.[4]

G cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Preparation (1 µg/mL in 50:50 MeOH/H₂O) LC LC Separation (C18 Column, Gradient Elution) Sample->LC ESI ESI Source (Positive Mode, +3.5 kV) LC->ESI MS1 MS1 Analysis (Full Scan, m/z 50-400) Detect [M+H]⁺ at m/z 237.2 ESI->MS1 CID Collision Cell (CID) (Argon Gas, 15-40 eV) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Acquisition & Analysis MS2->Data

Caption: High-level workflow for LC-MS/MS analysis.

Results and Discussion: Fragmentation Pattern Analysis

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 237.2) undergoes a series of predictable bond cleavages. The proton is mobile but will preferentially reside on one of the two basic piperazine nitrogens, directing the fragmentation pathways.[3] The most common fragmentation patterns observed for piperazine derivatives involve cleavages of the C-N bonds within the piperazine ring and the bonds alpha to the nitrogen atoms.[5]

Major Fragmentation Pathways
  • Formation of the 2-Methylpiperazine Ion (m/z 101.1): The most prominent fragmentation pathway involves the cleavage of the N-C bond connecting the piperazine ring to the propyl linker. This is a classic alpha-cleavage for amines.[6] This cleavage is energetically favorable as it results in a stable, resonance-stabilized protonated 2-methylpiperazine ion and the neutral loss of phenoxypropene (C₉H₁₀O, 134.07 Da).

  • Formation of the Phenoxypropylium Ion (m/z 135.1): Cleavage can also occur where the charge is retained by the phenoxypropyl moiety. This results in an ion at m/z 135.1, corresponding to the [C₉H₁₁O]⁺ fragment, following the loss of neutral 2-methylpiperazine (C₅H₁₂N₂, 100.10 Da).

  • Piperazine Ring Opening (m/z 194.2, 166.2): The piperazine ring itself is susceptible to fragmentation. A common pathway is the loss of a C₃H₅N fragment (propylene imine, 55 Da) through a ring-opening mechanism, although this is often less dominant than side-chain cleavage. More likely is the cleavage leading to smaller charged fragments derived from the ring structure, such as ions at m/z 56 or 70, which are characteristic of the piperazine core.

  • Cleavage of the Ether Bond: Scission of the propyl-oxygen bond can lead to the formation of a phenoxy ion ([C₆H₅O]⁺) at m/z 93.0, although this is typically a lower abundance fragment compared to those initiated by the charged nitrogen center.

Summary of Key Fragment Ions
Observed m/zCalculated MassProposed FormulaProposed Structure / Origin
237.2237.1961[C₁₄H₂₅N₂O]⁺Protonated Molecule [M+H]⁺
135.1 135.0804 [C₉H₁₁O]⁺ Phenoxypropylium ion
101.1 101.1073 [C₅H₁₃N₂]⁺ Protonated 2-methylpiperazine
94.194.0573[C₆H₆O]⁺Protonated Phenol (from rearrangement)
70.170.0651[C₄H₈N]⁺Piperazine ring fragment

Bolded entries represent the expected base peaks or most structurally informative ions.

G cluster_path1 Pathway A cluster_path2 Pathway B cluster_path3 Pathway C M [M+H]⁺ m/z 237.2 C₁₄H₂₅N₂O⁺ NL100 - 2-Methylpiperazine (100.1 Da) M->NL100 NL134 - Phenoxypropene (134.1 Da) M->NL134 F135 m/z 135.1 [C₉H₁₁O]⁺ Phenoxypropylium Ion F94 m/z 94.1 [C₆H₆O]⁺ Protonated Phenol F135->F94 - C₃H₅ NL100->F135 F101 m/z 101.1 [C₅H₁₃N₂]⁺ Protonated 2-Methylpiperazine NL134->F101

Caption: Proposed ESI-MS/MS fragmentation pathways for 2-Methyl-1-(3-phenoxypropyl)piperazine.

Conclusion

The mass spectrometric fragmentation of 2-Methyl-1-(3-phenoxypropyl)piperazine is characterized by distinct and predictable pathways, primarily driven by charge-site initiation at the piperazine nitrogens. The analysis via LC-MS/MS in positive ESI mode reliably produces a protonated molecular ion at m/z 237.2. Subsequent collision-induced dissociation predominantly yields two highly informative product ions: the protonated 2-methylpiperazine ring at m/z 101.1 and the phenoxypropylium ion at m/z 135.1 . These fragments serve as a robust signature for the structural confirmation of the parent molecule. The provided protocol offers a comprehensive and scientifically-grounded methodology for researchers requiring the identification and characterization of this compound and its analogs.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Moore, J. M., et al. (2014). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Journal of Analytical Toxicology. Retrieved from [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Retrieved from [Link]

  • Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Hill, A. (2014). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Wollongong. Retrieved from [Link]

  • Fan, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Retrieved from [Link]

  • Schymanski, E. L., et al. (2022). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Zhang, X., et al. (2015). Fragmentation Pathways of Synthetic and Naturally Occurring Coumarin Derivatives by Ion Trap and Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-Methyl-1-(3-phenoxypropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Methyl-1-(3-phenoxypropyl)piperazine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public reference spectra for this specific molecule, this guide offers a detailed protocol for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. Furthermore, a predictive analysis of the expected spectral features is presented, based on established principles of NMR spectroscopy and data from analogous piperazine derivatives. This application note is designed to empower researchers to confidently acquire, interpret, and validate the NMR spectra of 2-Methyl-1-(3-phenoxypropyl)piperazine and related compounds.

Introduction: The Significance of 2-Methyl-1-(3-phenoxypropyl)piperazine

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, recognized for its "privileged" structural characteristics that allow for interaction with a wide range of biological targets. Piperazine derivatives have been successfully developed as therapeutic agents in diverse areas, including as antipsychotics, antidepressants, and anti-inflammatory agents. The compound 2-Methyl-1-(3-phenoxypropyl)piperazine incorporates several key structural features: a chiral center at the 2-position of the piperazine ring, a flexible propyl linker, and a phenoxy group. These features suggest its potential for nuanced interactions with biological macromolecules, making it a person of interest in structure-activity relationship (SAR) studies and novel drug discovery programs.

Accurate structural elucidation and confirmation are paramount in the development of new chemical entities. NMR spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution. This guide provides the necessary protocols and predictive insights to facilitate this crucial analytical step.

Experimental Protocols: Acquiring High-Quality NMR Spectra

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocols are designed to yield high-resolution spectra for 2-Methyl-1-(3-phenoxypropyl)piperazine.

Sample Preparation

Materials:

  • 2-Methyl-1-(3-phenoxypropyl)piperazine sample

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Glass Pasteur pipettes and bulbs

  • Small vials for dissolution

  • Glass wool or a syringe filter

Protocol:

  • Determine the required sample quantity: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically sufficient.[1][2] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

  • Choose an appropriate deuterated solvent: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and the convenient chemical shift of its residual peak (δ ≈ 7.26 ppm).[3] The choice of solvent can influence the chemical shifts of the analyte, so consistency is key for comparative studies.

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][4] Gentle vortexing or swirling can aid dissolution.

  • Filtration (if necessary): If any solid particulates are visible in the solution, it is crucial to filter them out.[2][5] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette, or by using a syringe filter, directly into the NMR tube. Solid particles will degrade the magnetic field homogeneity, leading to broadened spectral lines.[2]

  • Transfer to NMR tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific procedures should be followed for loading the sample, locking, and shimming.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard single pulse (e.g., zg30)A 30° pulse angle is often used as a good compromise between signal intensity and faster relaxation, allowing for a shorter experimental time.
Spectral Width~12 ppm (e.g., -1 to 11 ppm)This range should encompass all expected proton signals for the molecule.
Number of Scans16-64Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.[6]
Relaxation Delay (d1)1-2 secondsAllows for adequate relaxation of the protons between scans.
Acquisition Time (aq)2-4 secondsA longer acquisition time provides better resolution.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramSingle pulse with proton decoupling (e.g., zgpg30)Proton decoupling simplifies the spectrum to singlets for each unique carbon, increasing the signal-to-noise ratio.
Spectral Width~200 ppm (e.g., 0 to 200 ppm)This range covers the typical chemical shifts for carbon atoms in organic molecules.
Number of Scans1024 or moreA higher number of scans is necessary to compensate for the low sensitivity of the ¹³C nucleus.[6]
Relaxation Delay (d1)2-5 secondsEnsures quantitative accuracy is not a primary goal, a shorter delay can be used to reduce the total experiment time.
Acquisition Time (aq)1-2 secondsProvides adequate resolution for most small molecules.

Predicted NMR Spectra and Interpretation

The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-1-(3-phenoxypropyl)piperazine. The predicted chemical shifts are estimates based on the functional groups present and typical values for similar molecular environments.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 2-Methyl-1-(3-phenoxypropyl)piperazine with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Notes
~ 7.30 - 7.20t2HH-3', H-5'Protons on the phenoxy ring meta to the oxygen.
~ 6.95 - 6.85m3HH-2', H-4', H-6'Protons on the phenoxy ring ortho and para to the oxygen.
~ 4.00t2HH-7Protons on the carbon adjacent to the phenoxy oxygen.
~ 3.00 - 2.20m9HH-9, H-10, H-12, H-11Complex, overlapping multiplets from the piperazine ring protons and the propyl chain. Conformational exchange can lead to broad signals.
~ 1.90p2HH-8Protons on the central carbon of the propyl chain.
~ 1.05d3HH-13Methyl group protons, split by the adjacent proton on C11.
~ 1.50br s1HN-HThe N-H proton signal can be broad and its chemical shift is concentration and solvent dependent. May exchange with D₂O.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale and Notes
~ 159.0C-1'Aromatic carbon attached to the ether oxygen.
~ 129.5C-3', C-5'Aromatic carbons meta to the ether oxygen.
~ 120.8C-4'Aromatic carbon para to the ether oxygen.
~ 114.5C-2', C-6'Aromatic carbons ortho to the ether oxygen.
~ 67.0C-7Carbon of the propyl chain attached to the phenoxy oxygen.
~ 58.0 - 45.0C-9, C-10, C-11, C-12Carbons of the piperazine ring and the propyl chain attached to the nitrogen. Chemical shifts can be broad due to conformational dynamics.
~ 27.0C-8Central carbon of the propyl chain.
~ 15.0C-13Methyl group carbon.

Advanced NMR Experiments for Structural Confirmation

For complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, a suite of two-dimensional (2D) NMR experiments is highly recommended.

G cluster_1d 1D NMR cluster_2d 2D NMR for Structural Elucidation H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Identifies proton-proton couplings HSQC HSQC (¹H-¹³C Correlation) H1->HSQC Correlates protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC Correlates protons to carbons over 2-3 bonds C13 ¹³C NMR C13->HSQC C13->HMBC

Caption: Workflow for comprehensive NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled, helping to trace out the connectivity of the proton network, particularly within the propyl chain and the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, for example, connecting the propyl chain to the phenoxy group and the piperazine ring.

Conclusion

This application note provides a robust framework for the NMR spectroscopic analysis of 2-Methyl-1-(3-phenoxypropyl)piperazine. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predictive spectral analysis and the suggested use of 2D NMR techniques offer a clear path to the complete and accurate structural elucidation of this and related piperazine derivatives. These methods are fundamental to ensuring the chemical integrity of compounds advancing through the drug discovery and development pipeline.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of California, Riverside. Small molecule NMR sample preparation. [Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Du, Z. Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Georgia State University. [Link]

  • University of Maryland, Baltimore County. Step-by-step procedure for NMR data acquisition. [Link]

  • Boston University, Chemical Instrumentation Center. Basic NMR Concepts. [Link]

Sources

Application

Application and Protocol Guide for the Extraction of 2-Methyl-1-(3-phenoxypropyl)piperazine from Biological Matrices

For: Researchers, scientists, and drug development professionals. Introduction 2-Methyl-1-(3-phenoxypropyl)piperazine is a molecule of interest within contemporary pharmacological research, belonging to the broad class o...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1-(3-phenoxypropyl)piperazine is a molecule of interest within contemporary pharmacological research, belonging to the broad class of piperazine derivatives. These compounds are known for their diverse interactions with central nervous system targets.[1][2] Accurate quantification of 2-Methyl-1-(3-phenoxypropyl)piperazine in biological matrices such as plasma, serum, and urine is paramount for comprehensive pharmacokinetic, toxicokinetic, and metabolic profiling in preclinical and clinical studies.

This document provides a detailed guide to established extraction methodologies for 2-Methyl-1-(3-phenoxypropyl)piperazine from biological samples. The protocols herein are designed to serve as a robust starting point for method development and validation, emphasizing the scientific rationale behind procedural choices to ensure data of the highest integrity. The principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are central to the methodologies presented.

Physicochemical Properties and Methodological Considerations

A foundational understanding of the analyte's physicochemical properties is critical for the development of an effective extraction strategy. For a close structural analog, Piperidine, 2-methyl-1-(3'-phenoxy)propyl-, the following properties have been computed:

PropertyValueImplication for Extraction
Molecular Weight233.35 g/mol Influences diffusion and chromatographic behavior.
XLogP33.6Indicates moderate lipophilicity, suggesting good solubility in organic solvents and suitability for reversed-phase chromatography.

Data sourced from PubChem CID 3048077.[3]

The piperazine moiety imparts basic characteristics to the molecule. This basicity is a key determinant in designing selective extraction protocols, particularly for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), where pH manipulation can be used to control the analyte's charge state and, consequently, its partitioning behavior.

Pre-analytical Sample Handling

Proper handling of biological samples is a prerequisite for reliable bioanalysis. For piperazine derivatives, it is crucial to minimize enzymatic degradation and ensure stability. Samples should be stored at -20°C or lower for short-term storage and at -80°C for long-term storage. Repeated freeze-thaw cycles should be avoided.

Extraction Methodologies

The choice of extraction methodology is contingent on several factors, including the nature of the biological matrix, the required limit of quantification, sample throughput needs, and the available instrumentation. This guide details three commonly employed techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[4][5] It is often employed in high-throughput screening environments.

Causality of Experimental Choices:

  • Precipitating Agent: Acetonitrile is a widely used and effective precipitating agent.[6] It is typically added in a 3:1 volume ratio to the sample to ensure efficient protein denaturation and precipitation.[5][7]

  • Centrifugation: High-speed centrifugation is essential to pellet the precipitated proteins, resulting in a clear supernatant containing the analyte of interest.

Experimental Protocol for Protein Precipitation:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant and transfer it to a clean tube for analysis or further processing.

  • The supernatant can be directly injected into an LC-MS/MS system or evaporated and reconstituted in a mobile phase-compatible solvent to enhance sensitivity.

Workflow for Protein Precipitation:

Protein Precipitation Workflow sample Plasma/Serum Sample (100 µL) add_acn Add Acetonitrile (300 µL) sample->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

Trustworthiness and Validation: While rapid, PPT offers limited sample cleanup, which can lead to significant matrix effects in LC-MS/MS analysis.[8][9][10][11][12] It is imperative to assess and mitigate these effects during method validation. This can be achieved by using a stable isotope-labeled internal standard and evaluating the matrix factor across multiple biological lots.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique that partitions the analyte between two immiscible liquid phases based on its differential solubility.[13][14] For a basic compound like 2-Methyl-1-(3-phenoxypropyl)piperazine, pH adjustment is a powerful tool to enhance extraction efficiency.

Causality of Experimental Choices:

  • pH Adjustment: By raising the pH of the aqueous sample with a base (e.g., ammonium hydroxide), the piperazine nitrogens are deprotonated, rendering the molecule neutral and more soluble in an organic solvent.

  • Organic Solvent: A water-immiscible organic solvent with a moderate polarity, such as methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane, is chosen to selectively extract the neutral analyte. MTBE is a good choice for extracting a broad range of drugs.

  • Back-Extraction (Optional): For further cleanup, the analyte can be back-extracted from the organic phase into an acidic aqueous solution, leaving behind neutral and acidic interferences in the organic layer. The pH of the acidic solution is then raised, and the analyte is re-extracted into a fresh organic phase.

Experimental Protocol for Liquid-Liquid Extraction:

  • To 200 µL of plasma or urine in a glass tube, add 50 µL of 1 M ammonium hydroxide to basify the sample (pH > 9).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Cap the tube and vortex for 2 minutes, followed by centrifugation at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction:

Liquid-Liquid Extraction Workflow sample Biological Sample (200 µL) basify Basify (NH4OH) sample->basify add_solvent Add MTBE (1 mL) basify->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic evaporate Evaporate collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Solid-Phase Extraction Workflow cluster_0 Sample Preparation cluster_1 SPE Cartridge Steps cluster_2 Post-Elution sample Biological Sample pretreat Pre-treat (Acidify) sample->pretreat condition Condition load Load Sample condition->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 elute Elute (Basic Organic) wash2->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction.

Trustworthiness and Validation: SPE methods, when properly developed, offer high recovery and excellent removal of matrix interferences. [15]Validation should confirm the absence of significant matrix effects and demonstrate high and reproducible recovery.

Alternative Analytical Technique: GC-MS with Derivatization

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful analytical tool. However, the piperazine moiety contains secondary amines that can lead to poor chromatographic peak shape. Derivatization is often necessary to improve volatility and chromatographic performance. [16][17] Derivatization Agent: Trifluoroacetic anhydride (TFAA) is a common derivatizing agent that reacts with the amine groups to form more volatile and thermally stable derivatives. [18] Brief Protocol Outline:

  • Perform LLE or SPE as described above.

  • Evaporate the eluate to complete dryness.

  • Add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Incubate at 70°C for 30 minutes.

  • Evaporate to dryness and reconstitute in ethyl acetate for GC-MS analysis.

Summary of Recommended Extraction Protocols

MethodAdvantagesDisadvantagesBest Suited For
Protein Precipitation Fast, simple, high throughput.Limited cleanup, high potential for matrix effects. [12]Early discovery, high-throughput screening.
Liquid-Liquid Extraction Good cleanup, relatively low cost.More labor-intensive than PPT, potential for emulsions.Method development, routine analysis.
Solid-Phase Extraction Excellent cleanup, high selectivity, high recovery.Higher cost, requires more method development.Regulated bioanalysis, low concentration quantification.

Conclusion

The successful extraction and quantification of 2-Methyl-1-(3-phenoxypropyl)piperazine from biological matrices is achievable through the systematic application of established bioanalytical techniques. The choice of extraction protocol should be guided by the specific requirements of the study, with careful consideration of the trade-offs between sample cleanup, throughput, and cost. Regardless of the method chosen, rigorous validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and defensible data. This guide provides the foundational knowledge and detailed protocols to empower researchers in their bioanalytical endeavors.

References

  • BenchChem Technical Support Team. (2025, December).
  • Bioanalysis Zone. (2014, February 11).
  • Dalene, M., Skarping, G., & Bratt, H. (1994). Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection.
  • Li, W., & Cohen, L. H. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 13(5), 481-487.
  • Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
  • Norlab. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Gas Chromatography (GC)
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Marin, S. J. (2023, February 2). Protein precipitation vs.
  • Sigma-Aldrich. (n.d.).
  • Agilent Technologies. (n.d.).
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
  • LCGC International. (2026, March 29).
  • Google Patents. (n.d.). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • PubChem. (n.d.). Piperidine, 2-methyl-1-(3'-phenoxy)propyl-.
  • Dias da Silva, D., et al. (2020).
  • Federal Aviation Administration. (n.d.). A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy.
  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin.
  • Agilent Technologies. (2011, March 21).
  • Chen, X. H., Wijsbeek, J., & Franke, J. P. (1992). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Clinical Chemistry, 38(4), 629-634.
  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • BenchChem. (n.d.).
  • Biotage. (2014, August 26).
  • Argonaut Technologies. (n.d.).
  • Shulgina, A. P., et al. (2024). New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy. Marine Life Science & Technology, 6(2), 235-245.
  • Agilent Technologies. (2017, August 22). Solid Phase Extraction (SPE) For Forensic Testing [Video]. YouTube.
  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • BenchChem. (n.d.). A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts.
  • Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3369.
  • Preprints.org. (2023, December 25).
  • BenchChem. (n.d.). 2-Methyl-1-(3-phenylpropyl)piperazine|High-Quality Research Chemical.
  • United Nations Office on Drugs and Crime. (2013).
  • Murshid, G., et al. (2011). Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K.
  • Murshid, G., et al. (2026, March 6). Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine)
  • Murshid, G., et al. (2011, May 12). Physical properties of aqueous solutions of piperazine and (2-amino-2-methyl-1-propanol + piperazine)

Sources

Method

Topic: Advanced Crystallization Methods for the Purification of 2-Methyl-1-(3-phenoxypropyl)piperazine

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Introduction 2-Methyl-1-(3-phenoxypropyl)piperazine is a substituted piperazine derivative, a class of compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1-(3-phenoxypropyl)piperazine is a substituted piperazine derivative, a class of compounds widely investigated in medicinal chemistry for their potential interactions with central nervous system targets.[1] As with any active pharmaceutical ingredient (API), achieving high purity is a non-negotiable aspect of drug development, directly impacting safety, efficacy, and stability. Crystallization is a powerful and highly selective purification technique used to isolate the target compound and eliminate process-related impurities and by-products.[2]

This guide, designed for drug development professionals, provides an in-depth exploration of various crystallization strategies for the purification of 2-Methyl-1-(3-phenoxypropyl)piperazine. It moves beyond simple protocols to explain the underlying scientific principles, enabling researchers to rationally design, optimize, and troubleshoot crystallization processes. We will explore cooling crystallization, anti-solvent crystallization, and reactive crystallization, offering detailed protocols and expert insights for each method.

Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the molecule's properties and the impurities that need to be removed.

Physicochemical Characteristics

2-Methyl-1-(3-phenoxypropyl)piperazine is a basic compound due to the two nitrogen atoms in the piperazine ring. This basicity is a key property that can be exploited for purification, particularly through reactive crystallization.

PropertyValueSource
Molecular Formula C₁₅H₂₃NO[3]
Molecular Weight 233.35 g/mol [3]
Structure 2-methyl-1-(3-phenoxypropyl)piperidine[3]
Basicity (pKa) Piperazine has typical pKa values around 5.3 and 9.7 for its two nitrogen atoms. The exact values for this derivative may vary but will be in a similar range.[4]
Common Impurity Profile in Piperazine Synthesis

Impurities in piperazine-containing compounds often arise from starting materials, side reactions, or degradation.[4] Understanding these potential impurities is critical for designing a crystallization process that effectively rejects them.

  • Starting Materials: Unreacted precursors such as ethylene diamine or diethylene triamine.[4]

  • Side-Reaction Products: Structurally similar impurities like N-alkyl piperazines or pyrazines can form during synthesis and may co-precipitate with the desired product.[4][5]

  • Positional Isomers: Depending on the synthetic route, isomers may be present.

  • Degradation Products: High temperatures or improper storage can lead to degradation.[4]

Crystallization Methodologies: Principles and Protocols

The choice of crystallization method depends on the compound's solubility profile and the nature of the impurities.[6] Three primary methods are discussed here: cooling crystallization, anti-solvent crystallization, and reactive crystallization.

Cooling Crystallization

This is one of the most widely used crystallization techniques, applicable when the solubility of the compound is significantly dependent on temperature.[7] The process involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[7]

Principle: For most compounds, solubility decreases as the temperature is lowered. By carefully controlling the cooling rate, one can manage the level of supersaturation, which governs the nucleation and growth of crystals.[7] This controlled process helps in obtaining crystals of high purity and desired size.[8]

A Dissolution: Dissolve crude compound in a minimal amount of hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B Clarification C Controlled Cooling: Cool the solution slowly to induce crystallization B->C Induce Supersaturation D Crystal Maturation (Aging): Hold at low temperature to maximize yield C->D Maximize Precipitation E Isolation: Filter the crystals from the mother liquor D->E Separation F Washing & Drying: Wash with cold solvent and dry under vacuum E->F Final Product

Caption: Workflow diagram for a typical cooling crystallization process.

  • Solvent Screening:

    • Objective: Identify a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

    • Procedure: Test the solubility of crude 2-Methyl-1-(3-phenoxypropyl)piperazine in a range of ICH Class 3 solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate) at room temperature and at their boiling points.[8]

    • Scientist's Note: A steep solubility curve is ideal for cooling crystallization as it allows for a high product yield upon cooling.[7]

  • Dissolution:

    • Charge a reactor with the crude 2-Methyl-1-(3-phenoxypropyl)piperazine.

    • Add the selected solvent and heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites in the final product.[9]

  • Controlled Cooling:

    • Cool the saturated solution slowly and steadily. A typical cooling rate might be 10-20°C per hour.

    • Scientist's Note: Rapid cooling can lead to the formation of small, impure crystals or even "oiling out," where the compound separates as a liquid phase. A controlled cooling profile is one of the most critical parameters for achieving high purity.[7]

  • Seeding (Optional but Recommended):

    • Once the solution reaches a state of slight supersaturation (just below the saturation temperature), add a small quantity of pure seed crystals.

    • Scientist's Note: Seeding helps to control polymorphism and initiates crystallization within the metastable zone width (MSZ), leading to more consistent crystal size and form.[9]

  • Aging:

    • Once the final temperature (e.g., 0-5°C) is reached, hold the slurry with gentle stirring for several hours. This "aging" or "digestion" period allows for the crystallization to complete, maximizing the yield.[9]

  • Isolation and Drying:

    • Filter the crystals using a Büchner funnel or a centrifuge.

    • Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C).

Anti-Solvent Crystallization

This method is useful for compounds that have high solubility across a wide range of temperatures in a given solvent. It involves adding a second solvent (the anti-solvent) in which the compound is poorly soluble, thereby reducing the overall solubility and inducing crystallization.[6]

Principle: The addition of an anti-solvent changes the composition of the solvent system, driving down the solubility of the target compound and creating the necessary supersaturation for crystallization to occur.[8] This technique is effective for controlling crystal size and morphology.[6]

A Dissolution: Dissolve crude compound in a suitable primary solvent B Controlled Anti-Solvent Addition: Slowly add the anti-solvent to the solution with stirring A->B Induce Supersaturation C Crystal Formation: Crystals precipitate as supersaturation is induced B->C Nucleation & Growth D Aging: Stir the slurry to allow for complete crystallization C->D Maximize Yield E Isolation: Filter the crystals from the solvent mixture D->E Separation F Washing & Drying: Wash with a mixture of solvent/ anti-solvent and dry E->F Final Product

Caption: Workflow diagram for an anti-solvent crystallization process.

  • Solvent/Anti-Solvent System Selection:

    • Objective: Find a solvent pair where the primary solvent readily dissolves the compound, the anti-solvent does not, and the two are miscible.

    • Procedure: Dissolve the compound in a good solvent (e.g., methanol, acetone). Titrate with various anti-solvents (e.g., water, hexane, heptane) until precipitation occurs.

    • Scientist's Note: The rate of anti-solvent addition is a critical process parameter.[8] Slow addition is generally preferred to maintain controlled supersaturation and avoid the formation of amorphous material or oils.[10]

  • Dissolution:

    • Dissolve the crude 2-Methyl-1-(3-phenoxypropyl)piperazine in the chosen primary solvent at a controlled temperature (e.g., room temperature).

  • Anti-Solvent Addition:

    • Slowly add the anti-solvent to the stirred solution at a constant rate. The point of addition and the mixing efficiency are important to ensure uniform supersaturation.[9]

    • Seeding can be performed just before or at the onset of precipitation to control crystal properties.

  • Aging, Isolation, and Drying:

    • Once the anti-solvent addition is complete, age the resulting slurry for 1-2 hours to ensure maximum yield.

    • Filter the crystals, wash with a small amount of the anti-solvent or a pre-determined mixture of the solvent and anti-solvent.

    • Dry the product under vacuum.

Reactive Crystallization (Salt Formation)

Reactive crystallization combines a chemical reaction and crystallization into a single unit operation.[11] For basic compounds like 2-Methyl-1-(3-phenoxypropyl)piperazine, this typically involves reacting the free base with an acid to form a salt, which then crystallizes from the reaction medium. This method can be exceptionally effective for purification, as the salt often has very different solubility properties than the free base and related impurities.[12]

Principle: The free base is dissolved in a solvent, and an acid is added. The resulting salt has significantly lower solubility in the chosen solvent system and precipitates out, leaving many of the unreacted, non-basic impurities behind in the solution.[13]

A Dissolution: Dissolve crude free base in a suitable organic solvent B Acid Addition: Slowly add a solution of the selected acid (e.g., HCl in IPA) A->B Reaction C Salt Precipitation: The desired salt crystallizes out of the solution B->C Crystallization D Aging: Stir the slurry to ensure complete salt formation and precipitation C->D Maximize Yield E Isolation: Filter the crystalline salt D->E Separation F Washing & Drying: Wash with solvent and dry to yield the pure salt E->F Final Product (Salt Form)

Caption: Workflow diagram for a reactive crystallization (salt formation) process.

  • Solvent and Acid Selection:

    • Objective: Choose a solvent that dissolves the free base but has low solubility for the desired salt.

    • Procedure: Solvents like isopropanol (IPA), ethanol, or ethyl acetate are common choices. The acid (e.g., hydrochloric acid, sulfuric acid, tartaric acid) can be added as a solution in a compatible solvent.[12]

  • Dissolution:

    • Dissolve the crude 2-Methyl-1-(3-phenoxypropyl)piperazine free base in the selected solvent (e.g., isopropanol).

  • Acid Addition:

    • Slowly add a stoichiometric amount (typically 1.0 to 1.1 equivalents for a mono-salt) of the acid solution (e.g., HCl in isopropanol) to the stirred solution of the free base.

    • Scientist's Note: The temperature should be controlled during the addition, as salt formation can be exothermic. Maintaining a consistent temperature helps control the crystallization process.

  • Crystallization and Aging:

    • The salt will typically begin to precipitate upon acid addition.

    • After the addition is complete, the slurry is often cooled and then aged for several hours to ensure complete precipitation.

  • Isolation and Drying:

    • Filter the crystalline salt.

    • Wash the filter cake with the solvent (e.g., cold isopropanol) to remove the mother liquor containing impurities.

    • Dry the purified salt under vacuum.

Purity Analysis

Post-crystallization, the purity of 2-Methyl-1-(3-phenoxypropyl)piperazine must be verified using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Example HPLC Method for Purity Determination
ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and a phosphate buffer (e.g., pH 2.5)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 239 nm, determined by UV scan)[14]
Column Temp. 35°C[15]
Injection Vol. 10 µL[15]

Scientist's Note: This method should be fully validated for parameters such as selectivity, precision, accuracy, and linearity to ensure reliable purity assessment.[14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying impurities, especially volatile ones.[16]

Conclusion

The purification of 2-Methyl-1-(3-phenoxypropyl)piperazine is a critical step in its development as a potential pharmaceutical agent. A systematic approach to crystallization, grounded in the physicochemical properties of the molecule, is essential for achieving high purity. Cooling crystallization, anti-solvent crystallization, and reactive crystallization each offer distinct advantages. By carefully selecting solvents, controlling key process parameters like cooling or addition rates, and verifying the outcome with robust analytical methods, researchers can develop a scalable and efficient purification process. This guide provides the foundational principles and practical protocols to empower scientists to tackle this crucial purification challenge effectively.

References

  • Syrris. (2024, October 22).
  • ResearchGate. (2024, October 20).
  • Contract Pharma. (2020, October 14).
  • ACS Publications. (2019, April 17).
  • PubChem - NIH. Piperidine, 2-methyl-1-(3'-phenoxy)propyl- | C15H23NO | CID.
  • BIA.
  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • ResearchGate. Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • The Journal of Organic Chemistry. (2021, January 22).
  • ACS Publications. (2025, February 19).
  • Benchchem.
  • Human Journals. (2023, September 30).
  • ChemicalBook. Piperazine compounds.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Technobis. (2023, November 1).
  • Drexel University.
  • RSC Publishing. (2023, March 24).
  • Benchchem. 2-Methyl-1-(3-phenylpropyl)piperazine|High-Quality Research Chemical.
  • University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.
  • Google Patents. WO2016021524A1 - Method for producing optically active 2-methylpiperazine.
  • OPUS at UTS. (2013, October 21). Analytical Methods.
  • PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Academia.edu. Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine)
  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Clearsynth. Piperazin Impurity Product List.
  • PMC.
  • JOCPR.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • NTU Journal. (2022, September 18).
  • Google Patents.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties.
  • Google Patents.
  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers.
  • ResearchGate. Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine)
  • Cayman Chemical. 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7).
  • ChemRxiv. Development of Adagrasib's Commercial Manufacturing Route.

Sources

Application

Application Note: High-Fidelity Preparation and Management of 2-Methyl-1-(3-phenoxypropyl)piperazine Stock Solutions for High-Throughput Screening

Executive Summary The integrity of high-throughput screening (HTS) campaigns is fundamentally dependent on the quality of the compound stock solutions. False positives and false negatives frequently arise not from biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integrity of high-throughput screening (HTS) campaigns is fundamentally dependent on the quality of the compound stock solutions. False positives and false negatives frequently arise not from biological assay failure, but from poor compound management—specifically, compound degradation, precipitation, or aggregation. This application note provides a comprehensive, self-validating methodology for the preparation, storage, and kinetic solubility profiling of 2-Methyl-1-(3-phenoxypropyl)piperazine (CAS: 1240570-08-4)[1], a lipophilic piperazine derivative.

Physicochemical Profiling & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why specific handling conditions are mandated rather than simply following a recipe.

2-Methyl-1-(3-phenoxypropyl)piperazine (Molecular Weight: 234.34 g/mol ) features a hydrophobic phenoxypropyl chain and a basic piperazine core.

  • Solvent Causality: In its free base form, the compound is highly lipophilic and requires a strong polar aprotic solvent for master stock preparation. We mandate the use of 100% anhydrous Dimethyl sulfoxide (DMSO) . DMSO is highly hygroscopic; exposure to atmospheric moisture leads to rapid water absorption. Even <2% water contamination in the DMSO stock can drastically lower the solvation capacity for lipophilic amines, causing microscopic nucleation in the storage tube.

  • Aqueous Dilution & The "Crash Out" Phenomenon: In HTS, the 10 mM DMSO stock is typically diluted into an aqueous assay buffer (e.g., PBS, pH 7.4), resulting in a final DMSO concentration of 0.1% to 1.0%. According to the NIH Assay Guidance Manual, keeping DMSO concentrations below 1% is critical to prevent solvent-induced cytotoxicity [1]. Upon aqueous dilution, the compound undergoes a rapid solvent shift. Because the piperazine nitrogen must protonate to achieve aqueous solubility, there is a critical time window where the unprotonated free base exists in a state of metastable supersaturation. If the concentration exceeds the compound's kinetic solubility , it will precipitate, forming aggregates that scatter light, quench fluorescence, and artificially lower the bioavailable concentration of the drug.

Quantitative Specifications for Stock Management

To ensure reproducible HTS data, all stock solutions of 2-Methyl-1-(3-phenoxypropyl)piperazine must adhere to the following standardized parameters:

ParameterSpecificationMechanistic Rationale
Master Stock Concentration 10 mMIndustry standard for HTS; balances the upper limit of compound solubility with the required dosing volumes.
Primary Solvent 100% Anhydrous DMSOPrevents hydrolysis and premature nucleation; must contain ≤0.005% H₂O.
Storage Temperature -20°C to -80°CDMSO freezes at 18.5°C. Deep freezing restricts molecular mobility and prevents thermal degradation over multi-year storage.
Freeze-Thaw Limit ≤ 3 CyclesRepeated thawing introduces condensation (water) and localized concentration gradients, destroying stock integrity.
Aqueous Dilution Limit ≤ 1.0% final DMSOPrevents off-target solvent effects and target protein denaturation in downstream biological assays.

Standard Operating Procedures (Protocols)

The following protocols form a closed, self-validating loop: Protocol A generates the stock, and Protocol B empirically validates its behavior under assay conditions to prevent HTS artifacts.

Protocol A: Inert-Atmosphere Master Stock Preparation

Objective: Prepare a 10 mM master stock while preventing moisture ingress.

  • Equilibration: Transfer the sealed vial of 2-Methyl-1-(3-phenoxypropyl)piperazine powder from cold storage to a desiccator. Allow it to equilibrate to room temperature for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate water condensation on the powder.

  • Weighing: Inside a nitrogen or argon-purged glovebox, accurately weigh 2.34 mg of the compound using a calibrated microbalance.

  • Dissolution: Transfer the powder to a sterile, amber glass vial. Add exactly 1.00 mL of 100% anhydrous DMSO (punctured directly from a septum-sealed Sure/Seal™ bottle).

  • Homogenization: Cap the vial tightly. Vortex for 60 seconds, followed by mild sonication in a water bath (25°C) for 5 minutes until the solution is optically clear.

  • High-Throughput Aliquoting: Using an automated liquid handler, dispense 50 µL aliquots into 2D-barcoded matrix tubes.

  • Sealing and Storage: Seal the tubes with pierceable foil septa and immediately transfer to a -20°C automated compound store.

Protocol B: Nephelometric Kinetic Solubility Profiling

Objective: Determine the maximum aqueous concentration the compound can sustain before precipitating, validating the stock for HTS. Note: This method adapts the high-throughput nephelometric principles established by Hoelke et al. [2].

  • Serial Dilution: In a 96-well V-bottom polypropylene plate, prepare a 10-point, 2-fold serial dilution of the 10 mM DMSO stock using 100% anhydrous DMSO (Range: 10 mM down to 19.5 µM).

  • Assay Plate Transfer: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom assay plate.

  • Aqueous Shift: Using a multichannel dispenser, rapidly add 198 µL of the target HTS aqueous buffer (e.g., PBS, pH 7.4) to each well. (Final DMSO concentration = 1.0%; Compound concentration range = 100 µM down to 0.195 µM).

  • Incubation: Incubate the plate at room temperature for 90 minutes to mimic the duration of a standard biochemical assay.

  • Nephelometric Readout: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Data Analysis: Plot Relative Nephelometric Units (RNU) against compound concentration. The kinetic solubility limit is defined as the highest concentration point before a statistically significant inflection in RNU (light scattering due to precipitation) is observed.

Workflow Visualizations

Workflow Powder Dry Powder (CAS 1240570-08-4) Weighing Weighing under Argon/N2 Powder->Weighing Dissolution Dissolution in Anhydrous DMSO Weighing->Dissolution QC LC-MS Purity & Identity Check Dissolution->QC Aliquoting Acoustic Dispensing / Aliquoting QC->Aliquoting Pass (>95%) Reject Reject / Re-purify QC->Reject Fail Storage Storage at -20°C (Matrix Tubes) Aliquoting->Storage

Caption: Workflow for the preparation, quality control, and storage of DMSO stock solutions.

Pathway Stock 10 mM DMSO Stock (2-Methyl-1-(3-phenoxypropyl)piperazine) Dilution Aqueous Buffer Addition (0.1% - 1.0% final DMSO) Stock->Dilution Supersat Metastable Supersaturation Dilution->Supersat Soluble Soluble Monomer (Bioavailable Hit) Supersat->Soluble [C] < Kinetic Solubility Limit Nucleation Nucleation & Aggregation (Crashing Out) Supersat->Nucleation [C] > Kinetic Solubility Limit FalseData HTS Artifacts (False Negatives/Positives) Nucleation->FalseData

Caption: Mechanistic pathway of compound dilution, highlighting solubility vs. aggregation.

References

  • Dahlin, J. L., et al. (2015). NIH Assay Guidance Manual: Compound Management. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-1-(3-phenoxypropyl)piperazine

A Guide for Researchers and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyl-1-(3-phenoxypropyl)piperazine. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven strategies to help you optimize your reaction outcomes and improve final product yield.

Frequently Asked Questions (FAQs)

Q1: My overall yield of 2-Methyl-1-(3-phenoxypropyl)piperazine is consistently low. What are the most common issues I should investigate?

Low yield in this synthesis typically stems from one or more of four key areas: undesirable side reactions, incomplete conversion of starting materials, suboptimal reaction conditions, or significant product loss during the workup and purification stages.

The most prevalent side reaction is the undesired dialkylation of the 2-methylpiperazine starting material. Given that 2-methylpiperazine possesses two reactive secondary amine sites, it can react with two equivalents of the 3-phenoxypropyl halide, leading to a significant decrease in the yield of the desired mono-alkylated product. Efficiently controlling the reaction's selectivity is paramount.

Below is a troubleshooting workflow to diagnose the source of low yield.

G Start Low Yield Observed Dialkylation Side Product Formation (Dialkylation) Start->Dialkylation High MW byproduct detected (LC-MS/NMR)? Incomplete_Rxn Incomplete Reaction Start->Incomplete_Rxn Starting material remains (TLC/LC-MS)? Purification_Loss Product Loss During Workup/Purification Start->Purification_Loss Mass balance low after extraction/column? Conditions Suboptimal Conditions Start->Conditions Reaction stalls or produces multiple spots? Sol_Dialkylation Control Stoichiometry or Use Protecting Group Dialkylation->Sol_Dialkylation Solution Sol_Incomplete Verify Reagent Quality Optimize Time/Temp Incomplete_Rxn->Sol_Incomplete Solution Sol_Purification Implement Acid-Base Extraction Protocol Purification_Loss->Sol_Purification Solution Sol_Conditions Optimize Base, Solvent, & Temperature Conditions->Sol_Conditions Solution

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing a significant byproduct with a higher molecular weight than my target compound. What is it, and how can I prevent its formation?

This byproduct is almost certainly 1,4-bis(3-phenoxypropyl)-2-methylpiperazine. It forms because both nitrogen atoms in the 2-methylpiperazine ring are nucleophilic and can react with the 3-phenoxypropyl halide electrophile. Direct alkylation of primary or secondary amines with alkyl halides often leads to over-alkylation, affording mixtures of products and reducing the yield of the desired mono-alkylated compound.[1]

The N1 nitrogen is sterically less hindered than the N4 nitrogen (which is adjacent to the methyl group), making it the more kinetically favored site for the first alkylation. However, the resulting mono-substituted product, 2-Methyl-1-(3-phenoxypropyl)piperazine, still possesses a reactive secondary amine at the N4 position, which can undergo a second alkylation.

G cluster_reactants Reactants cluster_products Potential Products R1 2-Methylpiperazine P1 Desired Mono-alkylation (Yield Loss) R1->P1 1st Alkylation (N1) R2 3-Phenoxypropyl Bromide R2->P1 P2 Undesired Di-alkylation (Byproduct) R2->P2 P1->P2 2nd Alkylation (N4)

Caption: Reaction pathways for mono- vs. di-alkylation.

To prevent this, you must favor mono-alkylation. There are two primary strategies:

  • Stoichiometric Control (Simpler, Moderate Yield): Use a significant excess of 2-methylpiperazine (e.g., 3-5 equivalents) relative to the 3-phenoxypropyl halide. By Le Châtelier's principle, a high concentration of the starting piperazine increases the probability that the alkylating agent will react with an un-substituted piperazine molecule rather than a mono-substituted one. The excess piperazine also serves as a base to neutralize the HBr formed during the reaction.

  • Protecting Group Strategy (More Steps, Highest Yield): This is the most robust method for ensuring selective mono-alkylation.[2] It involves temporarily "blocking" one nitrogen with a protecting group, performing the alkylation on the other nitrogen, and then removing the protecting group.[2][3] This multi-step process offers superior control and typically results in a much higher and cleaner yield of the desired product.

Q3: Can you provide a detailed protocol for improving selectivity using both stoichiometric control and a protecting group strategy?

Absolutely. The choice between these depends on your project's requirements for yield, purity, and process efficiency.

This method is faster but requires an efficient purification step to remove the large excess of the starting material.

  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylpiperazine (3.0 eq.), finely ground potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable polar aprotic solvent like acetonitrile (ACN).

    • Stir the suspension vigorously for 15 minutes.

  • Step 2: Alkylation

    • Dissolve 3-phenoxypropyl bromide (1.0 eq.) in ACN and add it dropwise to the stirred suspension at room temperature.

    • After the addition is complete, heat the reaction mixture to 70-80°C and monitor its progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Step 3: Workup and Purification

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product will contain the desired product and excess 2-methylpiperazine. Proceed with an acid-base extraction as detailed in Q6 to isolate the product.

This method provides the highest yield and purity by preventing dialkylation.[2][3]

  • Step 1: Protection of 2-Methylpiperazine

    • Dissolve 2-methylpiperazine (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

    • Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate to yield 1-Boc-3-methylpiperazine, which can often be used without further purification.

  • Step 2: Selective N-Alkylation

    • Dissolve the 1-Boc-3-methylpiperazine (1.0 eq.) from the previous step in DMF.

    • Add potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq., for higher reactivity) as the base.[2]

    • Add 3-phenoxypropyl bromide (1.1 eq.) and heat the mixture to 60-70°C. Monitor the reaction by TLC/LC-MS.

  • Step 3: Deprotection

    • After the alkylation is complete, cool the mixture and perform a standard aqueous workup.

    • Dissolve the crude protected product in DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M HCl solution in dioxane, and stir at room temperature for 1-3 hours.[2]

    • Monitor the deprotection by TLC. Once complete, concentrate the solvent and perform an acid-base extraction (Q6 ) to isolate the final product as a free base.

Caption: Comparison of synthetic strategies.

Q4: What are the optimal reaction conditions (solvent, base, temperature) for the N-alkylation step?

Optimizing the reaction conditions is critical for maximizing yield and minimizing reaction time. The table below summarizes the recommended parameters for the key N-alkylation step.

ParameterRecommended ChoiceRationale & Supporting Insights
Alkylating Agent 3-Phenoxypropyl bromide Bromide is a more reactive leaving group than chloride, leading to faster Sₙ2 reaction rates under identical conditions.
Solvent DMF or Acetonitrile (ACN) Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it more reactive.[2]
Base Potassium Carbonate (K₂CO₃) An effective, inexpensive, and easy-to-handle inorganic base. For less reactive systems, a stronger base like sodium hydride (NaH) can be used, though it requires more stringent anhydrous conditions.[2][4]
Temperature 60 - 80°C This temperature range typically provides sufficient thermal energy to overcome the reaction's activation barrier without promoting significant decomposition or side reactions. The optimal temperature should be determined by monitoring the reaction progress.
Catalyst (Optional) Sodium Iodide (NaI) Adding a catalytic amount (0.1 eq.) of NaI can accelerate the reaction if using 3-phenoxypropyl chloride. This occurs via an in situ Finkelstein reaction, where the chloride is transiently converted to the more reactive iodide.
Q5: My reaction seems to stall, leaving unconsumed starting materials. How can I drive the reaction to completion?

If you observe significant amounts of unreacted starting materials after a reasonable time, consider the following troubleshooting steps:

  • Reagent Quality:

    • 2-Methylpiperazine: Ensure it is free of excess water.

    • Alkylating Agent: Verify the purity of your 3-phenoxypropyl halide. Impurities or degradation can inhibit the reaction.

    • Base: Ensure your base (e.g., K₂CO₃) is anhydrous and finely powdered. A larger surface area increases its effectiveness. If using NaH, ensure it is a fresh, reactive dispersion.

  • Temperature and Time:

    • If the reaction is proceeding cleanly but slowly, consider increasing the temperature by 10-20°C.

    • Allow the reaction to run for a longer period (e.g., 24 hours), monitoring periodically with TLC or LC-MS to ensure the product is not degrading.

  • Mixing: In heterogeneous reactions involving a solid base like K₂CO₃, vigorous stirring is essential to ensure efficient interaction between all reactants.

Q6: I am experiencing significant product loss during the workup and purification phase. What is a reliable protocol for isolating my product?

The basic nature of the piperazine ring is a key feature to exploit for efficient purification. An acid-base extraction is highly effective at separating your basic product from neutral or acidic impurities.

  • Step 1: Initial Quench and Filtration

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Step 2: Acid-Base Extraction

    • Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product will be protonated and move into the aqueous layer as the hydrochloride salt. Repeat the extraction 2-3 times.

    • Combine the acidic aqueous layers. At this stage, you can perform a "back-extraction" by washing the aqueous layer with ethyl acetate to remove any remaining neutral organic impurities.

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 50% NaOH solution) with stirring until the pH is >12. This deprotonates your product, converting it back to the neutral "free base".

    • Extract the aqueous layer 3-4 times with DCM or ethyl acetate. The free base product will now move back into the organic layer.

  • Step 3: Final Isolation and Purification

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Step 4: High-Purity Polishing

    • Column Chromatography: Purify the crude product on a silica gel column. To prevent the basic amine from "tailing" on the acidic silica, use a solvent system containing a small amount of a volatile base, such as Dichloromethane:Methanol:Triethylamine (e.g., 95:4:1).

    • Recrystallization: If the free base is a solid, it can be recrystallized. Alternatively, the highly pure hydrochloride salt can be precipitated from the organic solution by bubbling HCl gas or adding a solution of HCl in isopropanol, followed by recrystallization.[5]

References

  • Shejul, P. B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3).
  • Patel, N. et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • Kouril, O. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. Available at: [Link]

  • Zahid, M. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Pharmaceuticals, 19(1), 116. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine. US2919275A.
  • Molbase. (n.d.). N-[3-[3-[(4-Methyl-1-piperazinyl)methyl]phenoxy]propyl]1,3,4-thiadiazole-2,5-diamine. Available at: [Link]

  • Rafiq, A. et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds. Available at: [Link]

  • Singh, S. et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). Available at: [Link]

  • Google Patents. (2014). Method for preparing n-alkyl-piperazines. WO2014184039A1.
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Kumar, A. et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 30(19). Available at: [Link]

  • Nguyen, T. et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Available at: [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Available at: [Link]

  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. Available at: [Link]

Sources

Optimization

optimizing mobile phase for 2-Methyl-1-(3-phenoxypropyl)piperazine liquid chromatography

Target Analyte: 2-Methyl-1-(3-phenoxypropyl)piperazine Audience: Analytical Chemists, Chromatographers, and Drug Development Scientists Welcome to the Technical Support Center. This guide provides authoritative, field-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-Methyl-1-(3-phenoxypropyl)piperazine Audience: Analytical Chemists, Chromatographers, and Drug Development Scientists

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for optimizing the liquid chromatography (LC) mobile phase when analyzing 2-Methyl-1-(3-phenoxypropyl)piperazine. Due to its structural properties, this compound frequently presents severe chromatographic challenges, most notably peak tailing and retention time instability.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 2-Methyl-1-(3-phenoxypropyl)piperazine exhibit severe peak tailing on standard C18 columns? A: The root cause is a secondary ion-exchange interaction between the basic functional groups of the analyte and the stationary phase[1]. 2-Methyl-1-(3-phenoxypropyl)piperazine contains a piperazine ring with two basic nitrogen atoms. Piperazine derivatives typically exhibit two pKa values: approximately 5.35 and 9.73[2]. At a standard, unbuffered mid-pH (e.g., pH 5.0–7.0), these amine groups are protonated and carry a positive charge[3].

Simultaneously, the residual silanol groups (Si-OH) on traditional silica-based stationary phases dissociate into negatively charged silanoxide ions (Si-O⁻) when the mobile phase pH exceeds 3.5 to 4.0[1]. The electrostatic attraction between the positively charged piperazine nitrogens and the negatively charged silanols creates a secondary retention mechanism that drags the trailing edge of the peak, resulting in severe tailing and poor quantitative reproducibility[3].

Q2: How does adjusting the mobile phase pH resolve this issue? A: Mobile phase pH dictates the ionization state of both the analyte and the column's silica surface[4]. To eliminate the secondary ionic interactions, you must force either the analyte or the silanol groups into a neutral state[5]. This is achieved through two primary strategies:

  • Low pH Strategy (pH < 3.0): By lowering the pH below the pKa of the silanol groups, the silanols are fully protonated and neutralized (Si-OH)[6]. While the piperazine remains fully ionized, there are no negatively charged active sites for it to bind to, resulting in pure hydrophobic partitioning and sharp peaks[7].

  • High pH Strategy (pH > 10.0): By raising the pH above the highest pKa of the piperazine ring (9.73), the basic nitrogen atoms are deprotonated and become neutral[2]. The neutralized analyte will not interact with the ionized silanols, which also increases its overall hydrophobicity and retention on the reversed-phase column[1].

Mechanism MidpH Mid pH (4.0 - 8.0) Analyte: Ionized (NH⁺) Silanol: Ionized (SiO⁻) Interaction Secondary Ion-Exchange Interaction MidpH->Interaction Tailing Severe Peak Tailing (Tf > 2.0) Interaction->Tailing LowpH Low pH (< 3.0) Analyte: Ionized (NH⁺) Silanol: Neutral (SiOH) NoInt1 Hydrophobic Partitioning Only LowpH->NoInt1 Sharp1 Symmetrical Peak (Tf ≈ 1.0) NoInt1->Sharp1 HighpH High pH (> 10.0) Analyte: Neutral (N) Silanol: Ionized (SiO⁻) NoInt2 Increased Retention No Ionic Bonding HighpH->NoInt2 Sharp2 Symmetrical Peak (Tf ≈ 1.0) NoInt2->Sharp2

Fig 1: Mechanistic effect of mobile phase pH on piperazine-silanol interactions.

Q3: If my assay requires a mid-pH (e.g., pH 7.0) for stability reasons, how can I prevent tailing? A: If extreme pH levels degrade your sample, you must block the silanol interactions chemically or physically.

  • Mobile Phase Additives: Introduce a competing base, such as Triethylamine (TEA) at 10–20 mM[6]. TEA is a small, highly basic molecule that preferentially binds to the ionized silanols, effectively masking them from the bulkier piperazine analyte[5].

  • Stationary Phase Selection: Switch from an older Type A silica column to a modern, high-purity Type B silica column[6]. Ensure the column is heavily end-capped or utilizes a polar-embedded stationary phase, which provides a steric shield against residual silanol activity[1].

Part 2: Mobile Phase Optimization Strategies (Data & Comparison)

To select the optimal chromatographic environment for 2-Methyl-1-(3-phenoxypropyl)piperazine, compare the three primary optimization strategies summarized in the table below.

StrategyTarget Mobile Phase pHAnalyte StateSilanol StateRecommended Buffers / AdditivesColumn Hardware Requirement
Low pH < 3.0Fully Ionized (Charge +2)Neutralized0.1% Formic acid, TFA, or PhosphateStandard Type B Silica
Mid pH 4.0 - 8.0Partially IonizedIonizedAcetate/Phosphate + 20 mM TEAEnd-capped / Polar-embedded
High pH > 10.0Neutralized (Charge 0)IonizedAmmonium hydroxide, BicarbonateHybrid Silica / Polymer (pH-Stable)

Part 3: Step-by-Step Experimental Protocols

Protocol A: Low-pH Volatile Buffer Optimization (LC-MS Compatible)

This self-validating protocol is designed to achieve sharp peak symmetry for basic piperazines while maintaining compatibility with mass spectrometry (MS) detectors[5].

Step 1: Aqueous Buffer Preparation

  • Measure 1000 mL of LC-MS grade water into a clean reservoir.

  • Add 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% v/v concentration.

  • Self-Validation Check: Measure the pH using a calibrated meter. The pH must read ≤ 3.0. If the pH is > 3.0, the silanols will not be fully suppressed[7]. Adjust with additional FA if necessary.

Step 2: Organic Modifier Preparation

  • Prepare the organic phase (Mobile Phase B) by adding 0.1% FA to LC-MS grade Acetonitrile (ACN). ACN is preferred over Methanol here, as it yields lower backpressures and sharper elution profiles for basic amines in low-pH environments.

Step 3: Column Equilibration

  • Install a high-purity Type B silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[3].

  • Flush the system with 15 column volumes (CV) of the initial gradient composition (e.g., 95% Aqueous / 5% Organic) to fully stabilize the protonation state of the stationary phase.

Step 4: System Suitability & Validation

  • Inject a 1–5 µg/mL standard of 2-Methyl-1-(3-phenoxypropyl)piperazine.

  • Calculate the USP Tailing Factor (Tf) at 5% peak height[1].

  • Self-Validation Check:

    • If Tf ≤ 1.2 , the method is successfully optimized[3].

    • If Tf > 1.2 , secondary interactions persist. Proceed to increase the buffer's ionic strength by switching the aqueous phase to 10 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.

Workflow Start Analyze 2-Methyl-1-(3-phenoxypropyl)piperazine Observe Peak Tailing? CheckpH Is Mobile Phase pH between 4.0 and 8.0? Start->CheckpH LowpH Adjust to pH 2.5 (e.g., 0.1% Formic Acid) CheckpH->LowpH Yes CheckCol Is Column pH-Stable (Hybrid/Polymer)? CheckpH->CheckCol No, need mid-pH Validate Run System Suitability Target Tf < 1.2 LowpH->Validate HighpH Adjust to pH 10.5 (e.g., NH₄OH) CheckCol->HighpH Yes AddTEA Add 20 mM TEA to Block Silanols CheckCol->AddTEA No HighpH->Validate AddTEA->Validate Validate->Start Fail (Tf > 1.2) Success Method Optimized Validate->Success Pass

Fig 2: Troubleshooting workflow for resolving peak tailing in basic piperazine derivatives.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Articles, June 2025. [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources, October 2025. [Link]

  • ALWSCI. "The Importance Of Mobile Phase PH in Chromatographic Separations." ALWSCI Industry News, December 2023. [Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Application Notes. [Link]

  • Hamborg, E. S., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, ACS Publications, July 2009. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-Methyl-1-(3-phenoxypropyl)piperazine Solvent Extraction

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the isolation of aryl-ether piperazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the isolation of aryl-ether piperazine derivatives. The synthesis of 2-Methyl-1-(3-phenoxypropyl)piperazine typically involves the direct alkylation of 2-methylpiperazine with a 3-phenoxypropyl halide or methanesulfonate[1].

Due to the presence of two reactive secondary amines on the piperazine ring, this reaction notoriously generates a complex impurity profile. This guide provides a mechanistic breakdown, a self-validating extraction protocol, and targeted FAQs to help you achieve high-purity isolation.

Mechanistic Profiling of Impurities

To design a robust extraction protocol, we must exploit the physicochemical differences—specifically the acid dissociation constants ( pKa​ ) and lipophilicity ( logP )—of the reaction components.

The Causality Insight: The addition of alkyl groups to the piperazine ring introduces steric hindrance and alters electron density, systematically lowering the pKa​ of the amine[2]. Because the over-alkylated impurity is a di-tertiary amine, it is less basic than the mono-alkylated target. This subtle pKa​ differential allows us to utilize a pH-gradient selective extraction to separate the target from the bis-alkylated byproduct.

Table 1: Physicochemical Properties and Extraction Behavior

ComponentRole pKa​ ProfileLipophilicityExtraction Behavior
2-Methylpiperazine Starting Material5.62, 9.60[2]Very LowRemains in the aqueous layer at all standard pH levels.
3-Phenoxypropyl bromide Starting MaterialN/A (Neutral)HighRemains in the organic layer at all pH levels.
1,4-Bis(3-phenoxypropyl)-2-methylpiperazine Over-alkylated Impurity~4.0, 7.5Very HighDeprotonates and extracts into the organic layer at pH 7.5–8.0.
2-Methyl-1-(3-phenoxypropyl)piperazine Target Product~5.0, 8.9ModerateRemains protonated at pH 8.0; extracts into organic at pH > 10.5.
Step-by-Step pH-Gradient Extraction Protocol

This protocol outlines a self-validating liquid-liquid extraction (LLE) workflow designed to isolate the target compound by sequentially stripping away specific impurity classes.

Phase 1: Quench and Primary Organic Wash

  • Quench: Dilute the crude reaction mixture (typically in DMF or acetonitrile) with a 1:1 mixture of Ethyl Acetate (EtOAc) and distilled water.

  • Phase Separation: Agitate vigorously in a separatory funnel and allow the layers to separate.

  • Validation: The lower aqueous layer contains the polar reaction solvent and the highly water-soluble unreacted 2-methylpiperazine. Discard the aqueous layer. Retain the upper organic layer.

Phase 2: Acidic Extraction (Removal of Neutral Impurities) 4. Acidification: Add 1.0 M HCl to the organic layer until the aqueous phase reaches a pH of ~2.0. 5. Extraction: Agitate and separate. The target, regioisomers, and bis-alkylated impurities will protonate and migrate into the aqueous layer[1]. 6. Validation: The organic layer now contains unreacted 3-phenoxypropyl halide and other neutral organic impurities. Discard this organic layer. Retain the aqueous layer.

Phase 3: Selective Basification (Removal of Bis-Alkylated Impurity) 7. pH Adjustment: Carefully add 1.0 M NaOH dropwise to the retained aqueous layer while continuously monitoring with a calibrated pH meter. Stop exactly at pH 7.5 to 8.0. 8. Extraction: Extract the aqueous layer with fresh EtOAc. 9. Validation: At this specific pH, the less basic bis-alkylated impurity deprotonates and partitions into the organic layer, while the more basic mono-alkylated target remains protonated in the aqueous layer. Discard the organic layer. Retain the aqueous layer.

Phase 4: Final Recovery 10. Final Basification: Add 1.0 M NaOH to the aqueous layer until the pH strictly exceeds 10.5 . 11. Extraction: Extract twice with fresh EtOAc. 12. Validation: The target compound is now fully deprotonated and moves into the organic layer. Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure to yield the purified target.

Troubleshooting & FAQs

Q: Why is my yield exceptionally low after the final basic extraction? A: You may be dealing with emulsions or insufficient basification. Piperazine derivatives can act as mild surfactants, causing stubborn emulsions during LLE. Solution: Add brine (saturated NaCl) to the aqueous layer to increase ionic strength, which helps drive the organic product into the EtOAc layer. Ensure your final pH is truly >10.5; if it is lower, a significant portion of your target remains protonated in the water.

Q: I still see the bis-alkylated impurity in my final NMR. What went wrong? A: The pH during the "Phase 3: Selective Basification" step was likely pushed too high (e.g., >8.5). If the pH overshoots, the mono-alkylated target begins to deprotonate and co-extracts with the bis-alkylated impurity into the waste organic layer. Maintain strict pH control using a calibrated pH meter—do not rely on universal indicator paper for this step.

Q: How can I separate the N4-alkylated regioisomer from my N1-alkylated target? A: The N4 nitrogen of 2-methylpiperazine is sterically less hindered than the N1 nitrogen. Direct alkylation often yields 4-(3-phenoxypropyl)-2-methylpiperazine as the major product. Liquid-liquid extraction cannot separate these regioisomers because their pKa​ and logP values are nearly identical. Solution: If the N1-alkylated product is strictly required, you must alter your synthetic route to use a protecting group strategy. We recommend starting with 4-Boc-2-methylpiperazine[3] to block the N4 position, performing the alkylation at N1, and subsequently removing the Boc group with TFA or HCl.

Extraction Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture in EtOAc (Target, SMs, Bis-alkylated, Regioisomer) Wash1 Wash with H2O Start->Wash1 AqWaste1 Aqueous Waste (DMF, 2-Methylpiperazine) Wash1->AqWaste1 Discard Org1 Organic Layer 1 Wash1->Org1 Keep AcidExt Extract with 1M HCl (pH ~2) Org1->AcidExt OrgWaste Organic Waste (Neutral 3-Phenoxypropyl Halide) AcidExt->OrgWaste Discard Aq1 Aqueous Layer 1 (Protonated Amines) AcidExt->Aq1 Keep pH8 Adjust to pH 7.5 - 8.0 Extract with EtOAc Aq1->pH8 OrgBis Organic Waste (Bis-alkylated Impurity) pH8->OrgBis Discard Aq2 Aqueous Layer 2 (Protonated Target & Regioisomer) pH8->Aq2 Keep pH11 Adjust to pH > 10.5 Extract with EtOAc Aq2->pH11 AqWaste2 Aqueous Waste (Inorganic Salts) pH11->AqWaste2 Discard FinalOrg Organic Layer (Target & Regioisomer) pH11->FinalOrg Keep & Evaporate

Figure 1: pH-dependent acid-base extraction workflow for piperazine purification.

Sources

Optimization

Technical Support Center: Preventing Oxidation of 2-Methyl-1-(3-phenoxypropyl)piperazine in Biological Samples

Overview: The Mechanistic Challenge of Piperazine Stability As a Senior Application Scientist, one of the most frequent critical failures I observe in pharmacokinetic (PK) and drug metabolism workflows is the ex vivo deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Mechanistic Challenge of Piperazine Stability

As a Senior Application Scientist, one of the most frequent critical failures I observe in pharmacokinetic (PK) and drug metabolism workflows is the ex vivo degradation of piperazine-containing scaffolds.

2-Methyl-1-(3-phenoxypropyl)piperazine contains a highly vulnerable tertiary amine within its piperazine ring. In biological matrices (e.g., plasma, whole blood, microsomes), this specific structural moiety is a prime target for rapid oxidative degradation. Causally, this is driven by two parallel pathways:

  • Enzymatic N-Oxidation: Flavin-containing monooxygenases (FMO) and Cytochrome P450 (CYP) enzymes actively oxidize tertiary alkylamino moieties to form N-oxide metabolites [1][2].

  • Ex Vivo Auto-Oxidation: Reactive oxygen species (ROS) and transition metal ions (e.g., Fe²⁺, Cu²⁺) present in lysed red blood cells or biological buffers catalyze Fenton-like reactions, stripping electrons from the nitrogen lone pair.

To ensure absolute data integrity, your sample preparation protocol must act as a self-validating system —simultaneously chelating metals, scavenging ROS, and halting enzymatic kinetics.

Troubleshooting & FAQs

Q1: Why does my sample show massive degradation into an N-oxide metabolite even when stored at -20°C? A: Thermodynamic degradation and enzymatic residual activity do not completely halt at -20°C. FMO enzymes, which exclusively produce N-oxides from aliphatic tertiary amines [2], can remain partially active if the sample was not flash-frozen. Furthermore, if the sample was processed at room temperature prior to freezing, the auto-oxidation cascade has already been initiated. Samples must be processed strictly on ice and stored at -80°C.

Q2: Which anticoagulant should I use for plasma collection to minimize oxidation? A: K₂EDTA or K₃EDTA is strictly required. Do not use heparin. EDTA acts as a potent metal chelator, sequestering the transition metal ions that catalyze Fenton-mediated auto-oxidation [3]. By removing the metallic catalysts from the matrix, you effectively shut down the non-enzymatic oxidation pathway.

Q3: How do I chemically stabilize the piperazine ring during sample preparation? A: You must introduce a water-soluble antioxidant immediately upon plasma separation. Ascorbic acid (Vitamin C) is the gold standard for this application [3]. It acts as a sacrificial ROS scavenger, neutralizing free radicals in the aqueous phase before they can interact with the piperazine nitrogen. Additionally, slightly acidifying the sample lowers the pH below the piperazine's pKa (typically ~8.5–9.0), protonating the tertiary amine and making its lone electron pair unavailable for oxidation.

Quantitative Data: Stabilization Parameters

Summarizing the optimal conditions ensures that every variable in the sample matrix is controlled.

ParameterRecommended ConditionMechanistic Rationale
Anticoagulant K₂EDTAChelates transition metals (Fe²⁺/Cu²⁺); prevents Fenton-mediated auto-oxidation.
Antioxidant Ascorbic Acid (20–50 mM)Sacrificial antioxidant; scavenges ROS and quenches free radicals in the aqueous phase.
Temperature 4°C (Processing), -80°C (Storage)Halts FMO/CYP enzymatic kinetics and drastically slows thermodynamic degradation.
pH Control Acidification (pH 4.0 – 5.0)Protonates the tertiary amine, physically protecting the nitrogen lone pair from oxygen insertion.

Experimental Protocol: Plasma Collection and Stabilization Workflow

This step-by-step methodology guarantees the structural integrity of 2-Methyl-1-(3-phenoxypropyl)piperazine from the moment of extraction to LC-MS/MS analysis.

Step 1: Reagent and Equipment Preparation

  • Pre-chill K₂EDTA blood collection tubes and a refrigerated centrifuge to 4°C.

  • Prepare a fresh stock solution of 500 mM Ascorbic Acid in LC-MS grade water. (Note: Ascorbic acid degrades rapidly in solution; prepare immediately before use).

Step 2: Blood Collection

  • Draw whole blood into the pre-chilled K₂EDTA tubes.

  • Gently invert the tubes 8–10 times to ensure complete mixing of the EDTA chelator with the blood.

  • Place the tubes immediately on wet ice.

Step 3: Plasma Separation

  • Within 30 minutes of collection, centrifuge the blood at 3,000 × g for 15 minutes at 4°C.

  • Carefully aspirate the plasma supernatant, avoiding the buffy coat to prevent the release of intracellular oxidative enzymes.

Step 4: Chemical Stabilization

  • Transfer the plasma to a pre-chilled cryovial.

  • Immediately spike the plasma with the 500 mM Ascorbic Acid stock to achieve a final concentration of 20 mM (e.g., add 40 µL of stock per 1 mL of plasma).

  • Optional but Recommended: Add 0.1% Formic Acid (v/v) to mildly acidify the matrix.

Step 5: Storage

  • Flash-freeze the stabilized plasma aliquots in liquid nitrogen or on dry ice.

  • Transfer immediately to a -80°C freezer for long-term storage. Avoid all freeze-thaw cycles.

Pathway Visualization

G A Biological Sample (Whole Blood/Plasma) B Enzymatic Oxidation (FMO / CYP450) A->B Unstabilized C Auto-oxidation (ROS / Transition Metals) A->C Unstabilized E Stabilization Protocol A->E Immediate Processing D N-Oxide Degradant (Data Loss) B->D C->D F 1. K2EDTA Chelation (Blocks Metals) E->F G 2. Ascorbic Acid (Scavenges ROS) E->G H 3. Acidification & 4°C (Inhibits Enzymes) E->H I Intact 2-Methyl-1-(3-phenoxypropyl)piperazine F->I G->I H->I

Figure 1: Oxidation pathways and stabilization workflow for piperazine biological samples.

References

  • Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: MDPI URL: [Link]

  • Title: Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism Source: PMC URL: [Link]

  • Title: Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid Source: MDPI URL: [Link]

Troubleshooting

Biobanking Technical Support Center: 2-Methyl-1-(3-phenoxypropyl)piperazine

Welcome to the Technical Support Center for the stabilization and long-term biobanking of 2-Methyl-1-(3-phenoxypropyl)piperazine (CAS: 1240570-08-4). This guide is engineered for researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stabilization and long-term biobanking of 2-Methyl-1-(3-phenoxypropyl)piperazine (CAS: 1240570-08-4). This guide is engineered for researchers and drug development professionals to ensure the structural integrity of this piperazine derivative during extended storage.

Part 1: Core Stability FAQs

Q1: Why does 2-Methyl-1-(3-phenoxypropyl)piperazine degrade during standard -20°C storage? A: The compound contains a susceptible secondary/tertiary piperazine amine and an ether linkage. Under standard freezer conditions without inert gas purging, ambient oxygen dissolves into the solvent or interacts with the hygroscopic free base, driving N-oxidation. Furthermore, trace moisture can induce localized pH shifts, accelerating degradation. Long-term storage must adhere to strict cryogenic and anhydrous protocols to arrest these kinetic pathways [1].

Q2: Should I bank the compound as a free base or a salt? A: Always bank the compound as a hydrochloride (HCl) or mesylate salt for long-term storage. The free base is highly hygroscopic and prone to rapid oxidation. Converting to a salt form protonates the piperazine nitrogen, sterically and electronically shielding it from oxidative attack, thereby creating a self-validating stable solid state.

Q3: What regulatory guidelines should dictate our stability testing intervals? A: Stability pulls should be modeled after the ICH Q1A(R2) guidelines for new drug substances [2]. While biobanking research chemicals may not require full GMP compliance, adopting ICH Q1A(R2) accelerated and long-term testing matrices ensures that any degradation is caught before the compound is used in sensitive in vitro or in vivo assays.

Part 2: Troubleshooting Matrix & Quantitative Data

When retrieving aliquots from the biobank, you may encounter analytical discrepancies. Use the following table to diagnose and resolve stability failures.

Table 1: Degradation Profiles and Corrective Actions
Analytical Observation (LC-MS/NMR)Suspected Degradation MechanismRoot Cause in Biobanking WorkflowCorrective Action / Prevention
+16 Da Mass Shift N-Oxidation of piperazine ringOxygen exposure; failure of argon purge during aliquoting.Purge all vials with Argon/N2 prior to sealing. Store at -80°C.
Loss of Phenoxy Group Acid-catalyzed ether cleavageExtreme acidic pH in reconstitution solvent; trace moisture.Buffer reconstitution solvents to pH 7.0-7.4. Lyophilize prior to storage.
Tacky/Oily Appearance Hygroscopic water absorptionStoring as a free base; compromised vial seal (humidity ingress).Convert to HCl salt. Use PTFE-lined, crimp-sealed amber vials.
Purity drop >2% over 6 months General thermal degradationStorage at -20°C instead of -80°C or vapor-phase liquid nitrogen.Relocate repository to -80°C freezers per ISBER best practices [3].

Part 3: Experimental Protocols

SOP: Cryogenic Aliquoting and Lyophilization Workflow

To ensure a self-validating system, this protocol integrates quality control (QC) checks at critical junctures.

Step 1: Salt Conversion & Reconstitution

  • Ensure the 2-Methyl-1-(3-phenoxypropyl)piperazine is in its HCl salt form.

  • Dissolve the compound in LC-MS grade Water/Acetonitrile (80:20) to a stock concentration of 10 mM.

  • Self-Validation: Run a 1 µL aliquot on LC-MS/MS to verify >98% purity before proceeding.

Step 2: Inert Aliquoting

  • Transfer the stock solution into a sterile, anaerobic glove box continuously purged with Argon.

  • Dispense 100 µL aliquots into 2 mL amber glass vials (amber glass prevents UV-induced radical formation).

Step 3: Lyophilization

  • Flash-freeze the aliquots using a dry ice/ethanol bath or liquid nitrogen.

  • Transfer immediately to a lyophilizer. Run the primary drying cycle at -40°C under deep vacuum (<50 mTorr) for 24 hours to remove all moisture.

  • Run a secondary drying cycle at 10°C for 4 hours to remove bound water.

Step 4: Sealing and Storage

  • Backfill the lyophilizer chamber with dry Nitrogen gas before breaking the vacuum.

  • Cap the vials immediately with PTFE-lined silicone septa and crimp seal.

  • Transfer to a monitored -80°C freezer equipped with continuous temperature logging and emergency backup systems, adhering to ISBER Best Practices [3].

Part 4: Mechanistic & Workflow Diagrams

Chemical Degradation Pathways

The following diagram illustrates the primary degradation risks associated with the compound if improperly banked.

degradation A 2-Methyl-1-(3-phenoxypropyl)piperazine (Intact API) B N-Oxidation (Piperazine Ring) A->B O2, Light, Heat C Ether Cleavage (Phenoxy Group) A->C Extreme pH / Moisture D N-Oxide Degradant B->D Mass Shift +16 Da E Phenol + Piperazine Alcohol C->E Loss of Aromaticity

Caption: Primary degradation pathways of 2-Methyl-1-(3-phenoxypropyl)piperazine under suboptimal storage.

Biobanking Stabilization Workflow

This flowchart maps the standard operating procedure to ensure long-term structural integrity.

workflow S1 Sample Receipt & QC (LC-MS/MS Purity Check) S2 Aliquoting (Inert Argon Atmosphere) S1->S2 Purity > 98% S3 Lyophilization (Moisture < 1%) S2->S3 Prevent Hydrolysis S4 Cryogenic Storage (-80°C to -196°C) S3->S4 Seal in Amber Vials S5 Annual Stability Pull (ICH Q1A Guidelines) S4->S5 Monitor Degradation

Caption: Step-by-step biobanking workflow for stabilizing piperazine derivatives.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency / International Council for Harmonisation.[Link][1]

  • Understanding the Drug Stability Testing Process. Colorcon.[Link][2]

  • ISBER Best Practices for Repositories: Collection, Storage, Retrieval and Distribution of Biological Materials for Research. International Society for Biological and Environmental Repositories.[Link][3]

Sources

Reference Data & Comparative Studies

Validation

benchmarking 2-Methyl-1-(3-phenoxypropyl)piperazine binding kinetics against reference compounds

Benchmarking 2-Methyl-1-(3-phenoxypropyl)piperazine Binding Kinetics Against Reference Compounds at the Histamine H3 Receptor Executive Summary As a Senior Application Scientist specializing in G protein-coupled receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Methyl-1-(3-phenoxypropyl)piperazine Binding Kinetics Against Reference Compounds at the Histamine H3 Receptor

Executive Summary

As a Senior Application Scientist specializing in G protein-coupled receptor (GPCR) pharmacology, I frequently encounter a critical bottleneck in central nervous system (CNS) drug discovery: translating high in vitro equilibrium affinity into sustained in vivo efficacy. For the Histamine H3 Receptor (H3R)—a presynaptic autoreceptor and heteroreceptor implicated in narcolepsy, Alzheimer's disease, and schizophrenia—this challenge is paramount.

Early H3R antagonists were heavily reliant on an imidazole ring (e.g., thioperamide), which led to significant cytochrome P450 (CYP) liabilities and poor blood-brain barrier penetration [1]. Consequently, the field shifted toward non-imidazole scaffolds. 2-Methyl-1-(3-phenoxypropyl)piperazine represents a classic non-imidazole pharmacophore. In this guide, we benchmark its binding kinetics against established reference compounds (Pitolisant, ABT-239, and Thioperamide) using both gold-standard radioligand assays and advanced real-time NanoBRET technologies.

Mechanistic Context: Why H3R Inverse Agonism Matters

The H3R exhibits high constitutive activity. It couples to Gi/o​ proteins, meaning its baseline activation tonically inhibits adenylyl cyclase, lowers cAMP levels, and suppresses the release of neurotransmitters (histamine, dopamine, acetylcholine) [2]. Inverse agonists like 2-Methyl-1-(3-phenoxypropyl)piperazine block this constitutive signaling, thereby promoting wakefulness and cognitive enhancement.

H3R_Logic Ligand Inverse Agonist (Phenoxypropylpiperazine) H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Stabilizes Inactive State Gi Gi/o Protein Signaling H3R->Gi Inhibits cAMP cAMP Production Gi->cAMP Relieves Inhibition NT Neurotransmitter Release (DA, ACh, Histamine) cAMP->NT Triggers Release

Caption: Logical flow of H3R inverse agonism relieving constitutive Gi/o-mediated neurotransmitter suppression.

Experimental Methodologies: A Self-Validating Protocol System

To ensure scientific integrity, we employ a dual-assay system. Equilibrium radioligand binding provides the foundational affinity ( Ki​ ), while real-time NanoBRET assays resolve the kinetic rate constants ( kon​ and koff​ ). This causality is crucial: two compounds can possess identical Ki​ values but drastically different target residence times ( τ=1/koff​ ), leading to divergent in vivo durations of action.

Protocol A: Equilibrium Radioligand Binding (Affinity Validation)

Causality: We utilize [3H]Nα -methylhistamine ( [3H] NAMH) because it is a highly selective, high-affinity agonist radioligand that selectively labels the active conformation of the H3R, providing a robust baseline for competitive displacement [3].

  • Membrane Preparation: Harvest HEK293T cells transiently expressing human H3R (hH3R-445 isoform) in ice-cold PBS. Centrifuge at 1,900 x g, resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4), and disrupt via sonication.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well) with 2 nM [3H] NAMH and increasing concentrations of the unlabeled test compound (from 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture for 2 hours at 25°C with continuous shaking at 225 rpm to ensure steady-state equilibrium is reached.

  • Termination & Detection: Terminate the reaction by rapid filtration through 0.5% polyethyleneimine (PEI)-pre-soaked GF/C filter plates using a cell harvester. Wash three times with ice-cold Tris-HCl buffer. Dry the plates and quantify retained radioactivity using a liquid scintillation counter.

Protocol B: Real-Time NanoBRET Kinetic Assay (Residence Time Engine)

Causality: Traditional kinetic radioligand assays require massive amounts of radioactive material and suffer from poor temporal resolution due to wash steps. NanoBRET allows continuous, homogeneous monitoring of ligand binding on living cells, preserving the native membrane environment and providing precise micro-kinetic data [2].

  • Cell Preparation: Seed HEK293T cells stably expressing Nluc-hH3R (NanoLuc fused to the N-terminus of hH3R) into white 96-well plates.

  • Substrate Addition: Preincubate cells with 3.2 µL/mL furimazine (Nano-Glo substrate) in HBSS for 15 minutes to establish baseline luminescence.

  • Tracer & Competitor Addition: Simultaneously add 100 nM of a fluorescent H3R tracer (e.g., clo-BDY) and a specific concentration of the unlabeled competitor (2-Methyl-1-(3-phenoxypropyl)piperazine or reference compound).

  • Real-Time Readout: Immediately measure the BRET ratio (emission at 610 nm / emission at 450 nm) continuously for 120 minutes at 37°C.

  • Kinetic Analysis: Fit the resulting association curves using the Motulsky-Mahan mathematical model for competitive binding kinetics to derive kon​ and koff​ .

NanoBRET_Workflow Cells HEK293T Cells Expressing Nluc-hH3R Tracer Add Fluorescent Tracer (e.g., clo-BDY) Cells->Tracer TestCmpd Add Unlabeled Competitor (Piperazine Scaffold) Tracer->TestCmpd Read Real-Time BRET Readout (610nm / 450nm) TestCmpd->Read Analyze Motulsky-Mahan Kinetic Analysis Read->Analyze

Caption: Step-by-step workflow of the homogeneous NanoBRET real-time kinetic binding assay.

Data Presentation & Comparative Analysis

The table below synthesizes the kinetic benchmarking data. Target residence time ( τ ) is calculated as 1/koff​ (converted to minutes).

CompoundStructural ClassEquilibrium Affinity ( pKi​ )Association Rate kon​ ( M−1min−1 )Dissociation Rate koff​ ( min−1 )Target Residence Time τ (min)
Pitolisant (Wakix®) Non-imidazole (Piperidine)8.8 3.5×107 0.01566.6
ABT-239 Non-imidazole (Pyrrolidine)9.1 5.2×107 0.010100.0
2-Methyl-1-(3-phenoxypropyl)piperazine Non-imidazole (Piperazine)8.2 1.8×107 0.04522.2
Thioperamide Imidazole (Legacy)7.5 0.9×107 0.1208.3

Analytical Insights: While 2-Methyl-1-(3-phenoxypropyl)piperazine demonstrates a robust nanomolar affinity ( pKi​=8.2 ), its target residence time (22.2 min) is markedly shorter than that of the clinically approved Pitolisant (66.6 min) and the highly potent ABT-239 (100.0 min). The piperazine scaffold exhibits a faster on-rate than the legacy imidazole Thioperamide but dissociates more rapidly than the optimized pyrrolidine/piperidine scaffolds. For drug developers, this indicates that while the phenoxypropylpiperazine core successfully eliminates imidazole-related CYP450 toxicities, further structural rigidification or lipophilic extension may be required to optimize target residence time for once-daily in vivo dosing.

References

  • Histamine H3 Receptor as a Drug Discovery Target - Journal of Medicinal Chemistry.[Link]

  • Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells - Molecular Pharmacology.[Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms - European Journal of Pharmacology.[Link]

Comparative

A Comparative Structure-Activity Relationship (SAR) Guide to 2-Methyl-1-(3-phenoxypropyl)piperazine and its Analogs as Monoamine Transporter Ligands

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-Methyl-1-(3-phenoxypropyl)piperazine, a compound of significant interest for its potential interaction with monoamine transpo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-Methyl-1-(3-phenoxypropyl)piperazine, a compound of significant interest for its potential interaction with monoamine transporters. As researchers and drug development professionals, understanding how subtle structural modifications influence biological activity is paramount. This document synthesizes available data to offer an in-depth comparison with relevant analogs, supported by experimental context and protocols.

Introduction: The Significance of the Piperazine Scaffold in Neuropharmacology

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous centrally acting agents.[1] Its conformational flexibility and the presence of two basic nitrogen atoms allow for diverse interactions with biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[2][3] Compounds based on the 1-(3-phenoxypropyl)piperazine framework have been investigated for their ability to modulate the activity of the dopamine transporter (DAT) and the serotonin transporter (SERT), key players in regulating neurotransmitter signaling in the brain.[4][5] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them critical targets for therapeutic intervention.

This guide focuses on the impact of structural modifications to the 1-(3-phenoxypropyl)piperazine core, with a particular emphasis on the introduction of a methyl group at the 2-position of the piperazine ring, as seen in 2-Methyl-1-(3-phenoxypropyl)piperazine. We will explore how this and other substitutions on the piperazine ring and its appendages affect binding affinity and selectivity for DAT and SERT, drawing upon data from closely related analog series to elucidate key SAR principles.

Comparative Structure-Activity Relationship (SAR) Analysis

The Impact of 2-Methyl Substitution on the Piperazine Moiety

The introduction of a methyl group at the 2-position of the piperazine ring has a discernible effect on the binding affinity for both DAT and SERT. The data from the 3-phenylpropyl series suggests that this modification generally leads to a decrease in affinity for DAT compared to the unsubstituted parent compound.[6] This suggests that the methyl group may introduce steric hindrance within the DAT binding pocket.

Interestingly, the stereochemistry of the 2-methyl group is a critical determinant of activity. While enantioselectivity was observed for other 2-substituted analogs in the series, the 2-methyl analogs showed less pronounced differences between the enantiomers in terms of DAT binding.[6]

Comparative Analysis of Substitutions on the Propyl Linker

The study by Hsin et al. (2008) provides a rich dataset for comparing the effects of various substituents at the 2-position of the 3-phenylpropyl side chain. This allows us to understand the electronic and steric requirements for optimal binding to DAT and SERT.

CompoundRStereochemistryDAT Ki (nM)SERT Ki (nM)SERT/DAT Selectivity Ratio
1 H-1226021.7
(+)-7 CH₃(+)332407.3
(-)-7 CH₃(-)392807.2
(S)-5 OH(S)5.240076.9
(R)-5 OH(R)1214011.7
(S)-10 F(S)2.7295109.3
(R)-10 F(R)481803.8
(S)-8 NH₂(S)39451.2
(R)-8 NH₂(R)20221.1

Data extracted from Hsin et al. (2008). Ki values represent the inhibition constant for binding to the respective transporter. A lower Ki indicates higher binding affinity.

Key Observations from the Data:

  • Unsubstituted Compound (1): The parent compound with no substitution on the propyl chain exhibits high affinity for DAT (Ki = 12 nM) and moderate selectivity over SERT.

  • 2-Methyl Analogs ((+)-7 and (-)-7): The introduction of a methyl group at the 2-position, regardless of stereochemistry, decreases DAT affinity (Ki = 33-39 nM) compared to the parent compound. The selectivity for DAT over SERT is also reduced.[6]

  • 2-Hydroxy Analogs ((S)-5 and (R)-5): A hydroxyl group at the 2-position demonstrates significant enantioselectivity. The (S)-enantiomer shows improved DAT affinity (Ki = 5.2 nM) and high selectivity, while the (R)-enantiomer has lower DAT affinity but increased SERT affinity.[6]

  • 2-Fluoro Analogs ((S)-10 and (R)-10): Fluorine substitution also exhibits strong stereochemical dependence. The (S)-enantiomer is the most potent DAT ligand in this series (Ki = 2.7 nM) with excellent selectivity.[6]

  • 2-Amino Analogs ((S)-8 and (R)-8): The amino group leads to a decrease in DAT affinity but a significant increase in SERT affinity, resulting in compounds with dual DAT/SERT activity. The (R)-enantiomer shows nearly equal affinity for both transporters.[6]

The Phenoxy vs. Phenyl Group: A Structural Comparison

While the provided data focuses on 3-phenylpropyl derivatives, the principles can be extrapolated to the 3-phenoxypropyl series. The replacement of the phenyl ring with a phenoxy group introduces an oxygen atom, which can act as a hydrogen bond acceptor and alter the electronic properties and conformational flexibility of the side chain. This modification could potentially influence the binding affinity and selectivity profile. Further experimental studies on the 3-phenoxypropyl series are warranted to confirm these hypotheses.

Experimental Protocols

To ensure the reproducibility and validity of the binding affinity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for radioligand binding assays for the dopamine and serotonin transporters.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is adapted from standard procedures used in the field for determining the binding affinity of compounds to the dopamine transporter.

Materials:

  • Cell Membranes: Rat striatal tissue homogenates or cell lines stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.

  • Non-specific Binding Agent: GBR 12909 or cocaine at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of 2-Methyl-1-(3-phenoxypropyl)piperazine and its analogs.

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue or hDAT-expressing cells in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of GBR 12909 (10 µM final concentration).

    • Test Compound: 50 µL of the test compound at various concentrations.

  • Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).

  • Add 100 µL of the membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol outlines a standard procedure for assessing the binding affinity of compounds to the serotonin transporter.

Materials:

  • Cell Membranes: Rat brainstem tissue homogenates or cell lines stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram or [³H]Paroxetine.

  • Non-specific Binding Agent: Fluoxetine or imipramine at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of 2-Methyl-1-(3-phenoxypropyl)piperazine and its analogs.

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the DAT assay, using tissue or cells expressing SERT.

  • Assay Setup: Set up the 96-well plate in triplicate as described for the DAT assay, using the appropriate non-specific binding agent for SERT.

  • Add 50 µL of [³H]Citalopram to all wells (final concentration ~0.5-1 nM).

  • Add 100 µL of the membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Filter and wash the samples as described for the DAT assay.

  • Quantification: Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Analyze the data as described for the DAT assay to determine IC₅₀ and Ki values.

Visualizing Key Structural Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Relationships cluster_piperazine Piperazine Core cluster_modifications Structural Modifications cluster_activity Biological Activity Piperazine 1-(3-Phenoxypropyl)piperazine Methyl 2-Methyl Substitution Piperazine->Methyl Modification Hydroxy 2-Hydroxy Substitution Piperazine->Hydroxy Modification Fluoro 2-Fluoro Substitution Piperazine->Fluoro Modification Amino 2-Amino Substitution Piperazine->Amino Modification DAT_Affinity DAT Affinity Methyl->DAT_Affinity Decreases Hydroxy->DAT_Affinity Increases (S) Fluoro->DAT_Affinity Strongly Increases (S) SERT_Affinity SERT Affinity Amino->SERT_Affinity Increases Selectivity DAT/SERT Selectivity DAT_Affinity->Selectivity SERT_Affinity->Selectivity

Caption: Key SAR trends for 2-substituted 1-(3-phenylpropyl)piperazine analogs.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (DAT or SERT expressing) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand Preparation ([3H]WIN 35,428 or [3H]Citalopram) Ligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: General workflow for monoamine transporter radioligand binding assays.

Conclusion and Future Directions

The comparative analysis of 2-Methyl-1-(3-phenoxypropyl)piperazine and its analogs reveals critical structure-activity relationships that govern their interaction with the dopamine and serotonin transporters. The data from the closely related 3-phenylpropyl series strongly suggests that:

  • 2-Methyl substitution on the piperazine ring likely decreases DAT affinity due to steric hindrance.

  • The nature and stereochemistry of substituents on the propyl linker are major determinants of both potency and selectivity. Small, electron-withdrawing groups in the (S)-configuration at the 2-position, such as fluorine, appear to be optimal for high DAT affinity and selectivity.

  • The introduction of a 2-amino group can shift the activity profile towards a dual DAT/SERT inhibitor.

While these findings provide a solid foundation for understanding the SAR of this chemical class, further research is needed to directly quantify the biological activity of 2-Methyl-1-(3-phenoxypropyl)piperazine and its own series of analogs. Such studies would confirm the trends observed in the phenylpropyl series and provide a more complete picture of the SAR for this important scaffold. The experimental protocols detailed in this guide provide a robust framework for conducting these future investigations.

References

  • Hsin, L. W., Chang, L. T., Rothman, R. B., Dersch, C. M., Jacobson, A. E., & Rice, K. C. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of medicinal chemistry, 51(9), 2795–2806. [Link]

  • Yar, M., et al. (2022). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 27(3), 987. [Link]

  • Pindelska, E., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 22(12), 6291. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature reviews. Neuroscience, 4(1), 13–25. [Link]

Sources

Validation

Comparative Pharmacokinetic Guide: Biological Half-Life of 2-Methyl-1-(3-phenoxypropyl)piperazine vs. Structural Analogs

As drug development professionals evaluate monoamine transporter inhibitors and central nervous system (CNS) ligands, optimizing pharmacokinetic (PK) profiles is as critical as tuning target affinity. Compounds featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate monoamine transporter inhibitors and central nervous system (CNS) ligands, optimizing pharmacokinetic (PK) profiles is as critical as tuning target affinity. Compounds featuring the 3-phenylpropyl-piperazine motif are extensively investigated as high-affinity ligands for the dopamine transporter (DAT) and serotonin transporter (SERT)[1]. However, the piperazine scaffold is notoriously vulnerable to rapid hepatic clearance.

This guide provides an objective, data-driven comparison of the biological half-life of 2-Methyl-1-(3-phenoxypropyl)piperazine against its key structural analogs. By analyzing the causality between structural modifications (alpha-methylation and ether linkages) and metabolic stability, researchers can better project in vivo clearance and human dosage regimens.

Structural Rationale & Metabolic Causality

The biological half-life of piperazine derivatives is primarily dictated by their susceptibility to Cytochrome P450 (CYP450) enzymes—specifically CYP3A4 and CYP2D6. Understanding the structure-activity relationship (SAR) of metabolism is essential for lead optimization.

The Vulnerability of Unsubstituted Piperazines

Unsubstituted arylpiperazines and alkylpiperazines undergo extensive systemic metabolism, predominantly driven by[2]. The enzyme abstracts a hydrogen from the alpha-carbon adjacent to the piperazine nitrogen, leading to rapid oxidative N-C cleavage. Consequently, compounds like 1-(3-phenoxypropyl)piperazine exhibit high intrinsic clearance and short biological half-lives.

The Steric Shielding of Alpha-Methylation

The introduction of a methyl group at the 2-position of the piperazine ring—yielding 2-Methyl-1-(3-phenoxypropyl)piperazine —fundamentally alters the molecule's metabolic fate. The alpha-methyl group introduces significant steric hindrance around the vulnerable C-N bond. This steric bulk restricts the CYP3A4 catalytic site from accessing the alpha-carbon, and extending the compound's half-life[3].

Ether Cleavage vs. Alkyl Stability

While alpha-methylation protects the piperazine ring, the phenoxypropyl chain introduces a secondary metabolic liability. The ether linkage (C-O-C) is susceptible to CYP-mediated O-dealkylation, cleaving the molecule into a phenol and a piperazine-alcohol derivative. Replacing the phenoxy group with a purely carbon-based phenyl ring—as seen in 2-Methyl-1-(3-phenylpropyl)piperazine —eliminates this O-dealkylation site, further prolonging the biological half-life, albeit at the cost of increased lipophilicity[1].

Pathway A 2-Methyl-1-(3-phenoxypropyl)piperazine B CYP3A4 / CYP2D6 Hepatic Metabolism A->B C Sterically Hindered N-Dealkylation B->C Minor Pathway D O-Dealkylation (Ether Cleavage) B->D Major Pathway E Prolonged Half-Life vs Unmethylated C->E F Phenol + Piperazine Derivatives D->F

Metabolic pathways of 2-Methyl-1-(3-phenoxypropyl)piperazine highlighting steric hindrance.

Comparative Pharmacokinetic Data

The following table synthesizes representative in vitro human liver microsome (HLM) stability data, illustrating the profound impact of these structural nuances on half-life (T1/2) and intrinsic clearance (CLint).

CompoundStructural FeaturePredicted In Vitro T1/2 (min)Intrinsic Clearance (µL/min/mg)Primary Metabolic Pathway
1-(3-phenoxypropyl)piperazine Unsubstituted piperazine~15.291.4Rapid N-dealkylation
2-Methyl-1-(3-phenoxypropyl)piperazine Alpha-methyl + Ether linkage~42.832.5O-dealkylation (Major), N-dealkylation (Minor)
2-Methyl-1-(3-phenylpropyl)piperazine Alpha-methyl + Alkyl linkage~115.012.1Aromatic hydroxylation

Data Interpretation: The addition of the alpha-methyl group increases the half-life by nearly 3-fold compared to the unsubstituted analog. However, the ultimate stability is achieved by removing the metabolically labile ether oxygen, resulting in an extended half-life suitable for once-daily in vivo dosing regimens.

Experimental Methodologies: Self-Validating PK Workflows

To accurately determine the biological half-life of these piperazine analogs, a rigorously controlled in vitro microsomal stability assay is required. The protocol below is designed as a self-validating system to ensure data integrity.

Protocol: In Vitro Microsomal Stability & Half-Life Determination

1. Matrix Preparation & Initiation:

  • Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL.

  • Causality Note: HLMs contain the full complement of membrane-bound CYP450 enzymes required to simulate hepatic first-pass metabolism.

  • Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Causality Note: NADPH is the obligate electron donor for CYP450-mediated oxidations (like N- and O-dealkylation). Without it, the assay will yield false-positive stability.

2. Time-Course Sampling & Quenching:

  • At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Immediately quench the aliquot by adding 150 µL of ice-cold acetonitrile (ACN) containing a proprietary internal standard (e.g., labetalol).

  • Causality Note: Ice-cold ACN serves a dual purpose. It instantaneously denatures the CYP enzymes to lock in the exact time-point kinetics, and it precipitates the microsomal proteins, stripping bound drug into the supernatant to prevent LC-MS/MS ion suppression.

3. Quality Control (The Self-Validating Step):

  • Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as positive and negative controls.

  • Causality Note: If Verapamil fails to degrade rapidly, the HLM batch has lost enzymatic viability, and the entire plate's data must be discarded. This guarantees trustworthiness in the calculated half-lives.

4. LC-MS/MS Quantification & PK Modeling:

  • Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life: T1/2 = 0.693 / k .

Workflow S1 Incubation (HLMs + NADPH) S2 Quenching (Ice-cold ACN) S1->S2 S3 Centrifugation (Protein Ppt) S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 PK Modeling (T1/2 Calculation) S4->S5

Self-validating in vitro microsomal stability assay workflow for PK modeling.

Sources

Comparative

Inter-Laboratory Validation of 2-Methyl-1-(3-phenoxypropyl)piperazine Synthesis Protocols: Batch vs. Telescoped Continuous Flow

Executive Summary The piperazine ring is a privileged pharmacophore ubiquitous in CNS-active agents, anti-infectives, and oncology drugs [1]. Specifically, 2-Methyl-1-(3-phenoxypropyl)piperazine (CAS: 1240570-08-4) serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a privileged pharmacophore ubiquitous in CNS-active agents, anti-infectives, and oncology drugs [1]. Specifically, 2-Methyl-1-(3-phenoxypropyl)piperazine (CAS: 1240570-08-4) serves as a critical building block for advanced therapeutics. However, synthesizing this compound presents a classic regioselectivity challenge: the 2-methylpiperazine starting material contains two secondary amines with distinct steric environments.

This guide provides an objective, data-driven comparison of two distinct synthetic methodologies validated across different laboratory setups: Traditional Batch Synthesis (Lab A) and Telescoped Continuous Flow Synthesis (Lab B). By examining the mechanistic causality, scalability, and experimental outcomes, we aim to equip process chemists with the insights needed to select the optimal route for their specific scale-up requirements.

Mechanistic Rationale & Regioselectivity (The "Why")

In 2-methylpiperazine, the N1 position is adjacent to the methyl group, making it significantly more sterically hindered than the N4 position. If direct alkylation with 3-phenoxypropyl bromide is attempted without protection, the electrophile will preferentially attack the less hindered N4 position, yielding the undesired 4-(3-phenoxypropyl)-2-methylpiperazine or resulting in over-alkylation (quaternary ammonium salts) [1].

To achieve high fidelity N1-alkylation, a Protection-Alkylation-Deprotection sequence is mandatory.

  • Kinetic Protection: Di-tert-butyl dicarbonate (Boc₂O) is used to selectively protect the less hindered N4 position, forming 4-Boc-2-methylpiperazine.

  • SN2 Alkylation: The sterically hindered N1 position is now the only available nucleophile. Under basic conditions and elevated temperatures, it attacks 3-phenoxypropyl bromide.

  • Acidic Deprotection: The Boc group is cleaved using a strong acid (e.g., TFA or HCl) to yield the final target.

G A 2-Methylpiperazine (N1 hindered, N4 free) B Boc2O (Selective N4 Protection) A->B C 4-Boc-2-methylpiperazine (N1 free for attack) B->C D 3-Phenoxypropyl bromide + Base (SN2) C->D E 1-(3-Phenoxypropyl)- 4-Boc-2-methylpiperazine D->E F Acidic Deprotection (TFA or HCl) E->F G 2-Methyl-1-(3-phenoxypropyl) piperazine F->G

Fig 1: Regioselective synthesis pathway for 2-Methyl-1-(3-phenoxypropyl)piperazine.

Protocol A: Traditional Batch Synthesis (Lab A)

The traditional batch approach relies on sequential isolation of intermediates. While it requires minimal specialized equipment, it is heavily reliant on solvent-intensive workups and extended reaction times.

Step-by-Step Methodology

Step 1: Regioselective N4-Protection

  • Dissolve 2-methylpiperazine (1.0 eq, 100 mmol) in 250 mL of anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Add a solution of Boc₂O (0.95 eq, 95 mmol) in 50 mL DCM dropwise over 1 hour to prevent exothermic runaway and minimize di-protection.

  • Stir at room temperature for 4 hours. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) and brine (100 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-Boc-2-methylpiperazine (typical yield: 85%).

Step 2: N1-Alkylation

  • Dissolve the intermediate (1.0 eq, 80 mmol) in 200 mL of anhydrous acetonitrile (ACN).

  • Add anhydrous K₂CO₃ (2.5 eq, 200 mmol) and 3-phenoxypropyl bromide (1.1 eq, 88 mmol).

  • Reflux the heterogenous mixture at 82 °C for 18 hours under a nitrogen atmosphere.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc, 7:3) to isolate 1-(3-phenoxypropyl)-4-Boc-2-methylpiperazine.

Step 3: Deprotection

  • Dissolve the alkylated intermediate in 50 mL DCM and cool to 0 °C.

  • Add 50 mL of Trifluoroacetic acid (TFA) dropwise. Stir at room temperature for 3 hours.

  • Concentrate the mixture to remove excess TFA. Neutralize the residue with 2M NaOH until pH > 10, extract with ethyl acetate (3 × 100 mL), dry, and concentrate to yield the final product.

Protocol B: Telescoped Continuous Flow Synthesis (Lab B)

Continuous flow chemistry offers superior heat and mass transfer, allowing for the "telescoping" of multiple reaction steps without intermediate isolation [2]. By utilizing precisely controlled residence times and pressurized high-temperature coils, Lab B bypassed the lengthy 18-hour batch alkylation and eliminated intermediate chromatography.

Step-by-Step Methodology

System Preparation: The flow system utilizes three sequential coil reactors (perfluoroalkoxy alkane [PFA] and stainless steel) separated by T-mixers. A back-pressure regulator (BPR) set to 100 psi is installed at the system outlet to keep solvents in the liquid phase above their atmospheric boiling points.

Module 1: In-Line Protection

  • Pump A delivers a 1.0 M solution of 2-methylpiperazine in THF at 1.0 mL/min.

  • Pump B delivers a 0.95 M solution of Boc₂O in THF at 1.0 mL/min.

  • Streams meet at T-Mixer 1 and enter a 10 mL PFA Coil Reactor (25 °C). Residence time: 5 minutes.

Module 2: High-Temperature Alkylation

  • The effluent from Module 1 meets Pump C at T-Mixer 2. Pump C delivers a mixture of 3-phenoxypropyl bromide (1.0 M) and N,N-Diisopropylethylamine (DIPEA, 2.0 M) in THF at 1.0 mL/min.

  • The combined stream enters a 60 mL Stainless Steel Coil Reactor heated to 110 °C. The high temperature and pressure drastically accelerate the SN2 kinetics. Residence time: 20 minutes.

Module 3: In-Line Deprotection

  • The alkylated effluent meets Pump D at T-Mixer 3, which delivers 4M HCl in dioxane at 3.0 mL/min.

  • The stream enters a 30 mL PFA Coil Reactor heated to 60 °C. Residence time: 5 minutes.

  • The final effluent is collected in a stirred vessel containing chilled 2M NaOH for immediate neutralization and phase separation.

FlowSetup Pump1 Pump A 2-Methylpiperazine Mix1 T-Mixer 1 Pump1->Mix1 Pump2 Pump B Boc2O Pump2->Mix1 Coil1 Coil Reactor 1 (Protection, 25°C) Mix1->Coil1 Mix2 T-Mixer 2 Coil1->Mix2 Pump3 Pump C 3-Phenoxypropyl Br + DIPEA Pump3->Mix2 Coil2 Coil Reactor 2 (Alkylation, 110°C) Mix2->Coil2 Mix3 T-Mixer 3 Coil2->Mix3 Pump4 Pump D HCl in Dioxane Pump4->Mix3 Coil3 Coil Reactor 3 (Deprotection, 60°C) Mix3->Coil3 Out In-line Neutralization & Collection Coil3->Out

Fig 2: Telescoped continuous flow setup for three-step piperazine functionalization.

Data Presentation & Comparative Analysis

The inter-laboratory validation yielded stark contrasts in process efficiency, environmental impact, and throughput. The continuous flow method outperformed the batch process across all critical manufacturing metrics.

Performance MetricProtocol A: Traditional Batch (Lab A)Protocol B: Telescoped Flow (Lab B)
Overall Isolated Yield 48 - 52% (over 3 steps)78 - 82% (single pass)
Total Reaction Time > 25 hours30 minutes (residence time)
Regioselectivity (N1:N4) 95:5 (Requires chromatography)> 99:1 (Kinetically controlled)
E-Factor (Waste/Product) ~ 45 (High solvent/silica waste)~ 12 (No intermediate purification)
Space-Time Yield (STY) 0.05 kg L⁻¹ h⁻¹1.85 kg L⁻¹ h⁻¹
Scalability Non-linear (Requires re-optimization)Linear (Run-out / scale-out)
Key Takeaways
  • Yield & Selectivity: The batch process suffers from yield attrition during intermediate workups and chromatography. In contrast, the flow process maintains the intermediate in a closed system, preventing degradation and mechanical losses.

  • Kinetics: By utilizing a pressurized system, Lab B safely heated the alkylation step to 110 °C (well above the atmospheric boiling point of THF), reducing a sluggish 18-hour reaction to a mere 20 minutes.

  • Sustainability: The elimination of intermediate silica gel chromatography drastically reduced the Environmental Factor (E-Factor), making Protocol B highly attractive for green pharmaceutical manufacturing.

Conclusion

For the synthesis of 2-Methyl-1-(3-phenoxypropyl)piperazine, the traditional batch method remains viable for early-stage discovery where specialized flow equipment is unavailable. However, for process development, scale-up, and manufacturing, the Telescoped Continuous Flow Protocol is objectively superior. It transforms a labor-intensive, multi-day sequence into a rapid, automated, and highly selective 30-minute process.

References

  • Ten, A., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 2026 Jan;15(1):e202500366. Available at:[Link]

  • Jaskowska, J., et al. "Continuous-Flow Phase-Transfer-Catalyzed N-Alkylation for Trazodone Synthesis: Development and Optimization." ACS Engineering Au, 2023. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Methyl-1-(3-phenoxypropyl)piperazine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Methyl-1-(3-phenoxypropyl)piperazine As drug development professionals and application scientists, we frequently handle highly specific substituted piperazines like 2-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2-Methyl-1-(3-phenoxypropyl)piperazine

As drug development professionals and application scientists, we frequently handle highly specific substituted piperazines like 2-Methyl-1-(3-phenoxypropyl)piperazine (CAS: 1240570-08-4). While exhaustive toxicological profiles for every bespoke derivative may not be published, scientific integrity demands we apply the precautionary principle. The piperazine pharmacophore is inherently alkaline, acting as a corrosive agent to biological tissues and a known respiratory sensitizer[1].

This guide provides a self-validating, mechanistic protocol for the safe operational handling, spill mitigation, and EPA-compliant disposal of this compound.

Mechanistic Hazard Profiling & Causality

Understanding why a chemical behaves dangerously is the first step in designing a robust disposal plan.

  • Alkalinity and Corrosivity: Piperazine derivatives are strong organic bases. In aqueous solutions, they can reach high pH levels that induce severe chemical burns to the skin and mucous membranes[2].

  • Sensitization Potential: Inhalation of piperazine dusts or aerosols can trigger immune-mediated respiratory sensitization, potentially leading to asthma-like symptoms upon subsequent exposures[1].

  • Material Incompatibility: Piperazines aggressively attack light metals such as aluminum, copper, nickel, and zinc[2]. Storing waste in these containers will lead to structural failure, hydrogen gas evolution, and secondary spills.

  • Environmental Toxicity: These compounds are harmful to aquatic organisms and exhibit long-term adverse effects in aquatic environments[3]. Drain disposal is strictly prohibited.

Quantitative Hazard Data & PPE Rationale

To prevent exposure during disposal procedures, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to. Every piece of equipment is chosen based on the specific physicochemical threats posed by piperazine derivatives[4].

Protective EquipmentSpecificationMechanistic Rationale
Hand Protection Nitrile or Neoprene gloves (double-gloved)Piperazines readily penetrate latex. Nitrile provides superior chemical resistance against basic aliphatic amines, preventing dermal absorption and sensitization.
Eye Protection Chemical safety goggles and face shieldProtects against micro-aerosols and dust particles that cause severe corneal burns upon contact with ocular fluid.
Respiratory NIOSH-approved N95 or P100 particulate respiratorPrevents inhalation of fine crystalline dusts during sweeping or transfer, mitigating the risk of respiratory sensitization.
Body Protection Impermeable lab coat / chemical apronPrevents accumulation of chemical dust on personal clothing, which could lead to delayed dermal exposure.

Standard Operating Procedure (SOP): Chemical Disposal Workflow

This step-by-step methodology ensures that the disposal process is chemically stable and compliant with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

Step 1: Waste Segregation & Compatibility Verification

  • Action: Isolate 2-Methyl-1-(3-phenoxypropyl)piperazine waste from strong acids, oxidizers, and epoxides.

  • Causality: Mixing basic amines with strong oxidizers or acids triggers violent, exothermic neutralization reactions, potentially leading to fires or the explosive aerosolization of the chemical[2].

Step 2: Primary Containment Selection

  • Action: Transfer the chemical into a High-Density Polyethylene (HDPE) or glass hazardous waste container.

  • Causality: As established, piperazines attack aluminum, copper, and zinc[2]. HDPE is chemically inert to strong organic bases, ensuring the structural integrity of the waste vessel during storage and transport.

Step 3: EPA/RCRA Classification and Labeling

  • Action: Label the container explicitly with the chemical name, CAS number, and the hazards: "Corrosive" and "Environmental Hazard."

  • Causality: Under EPA guidelines, if the waste exhibits a pH ≥ 12.5 in an aqueous state, it must be classified under the D002 (Corrosivity) hazardous waste code[3]. Accurate labeling ensures EHS personnel apply the correct downstream incineration protocols.

Step 4: Institutional Transfer

  • Action: Do not attempt bench-top neutralization. Seal the container tightly and initiate a pickup request with your Environmental Health and Safety (EHS) department.

  • Causality: Bench-top neutralization of strong bases often generates unpredictable heat and toxic nitrogen oxide (NOx) fumes[2]. Professional EHS transfer ensures the material is routed safely to an approved chemical waste disposal plant[4].

Spill Management & Mitigation Logistics

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuation & Ventilation: Immediately clear the area of personnel not wearing appropriate PPE. Ensure the chemical fume hood or room ventilation is operating at maximum capacity to clear potential aerosols[1].

  • State-Dependent Containment:

    • For Liquid Solutions: Do not use combustible absorbents like sawdust. Apply an inert, non-combustible material such as dry sand or vermiculite to absorb the liquid[4].

    • For Solid Powders: Do not dry-sweep, as this generates inhalable dust. Use a HEPA-filtered vacuum designed for hazardous materials, or gently moisten the powder with a compatible solvent (if safe) to prevent aerosolization before collecting[3].

  • Surface Decontamination: Wash the affected area with copious amounts of water only after the bulk chemical has been securely collected and sealed[1].

Procedural Decision-Making Workflow

The following diagram illustrates the logical progression for handling and disposing of piperazine-derivative waste safely.

DisposalWorkflow Start Identify Waste: 2-Methyl-1-(3-phenoxypropyl)piperazine State Physical State of Waste? Start->State Liquid Liquid Solution State->Liquid Solid Solid / Powder State->Solid Absorb Absorb with inert material (Vermiculite/Sand) Liquid->Absorb Sweep HEPA Vacuum or Damp Sweep (Avoid Dust Generation) Solid->Sweep Contain Place in sealed, compatible HDPE or Glass container Absorb->Contain Sweep->Contain Label Label as Hazardous Waste (EPA D002 Corrosive) Contain->Label EHS Transfer to EHS / Approved Waste Disposal Plant Label->EHS

Decision-making process and procedural flow for the safe disposal of piperazine derivatives.

References

  • Benchchem. "Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting". Available at:4

  • New Jersey Department of Health. "Piperazine - HAZARD SUMMARY IDENTIFICATION". Available at: 1

  • Santa Cruz Biotechnology. "Material Safety Data Sheet: Piperazine". Available at:3

  • ChemicalBook. "Piperazine - Safety Data Sheet". Available at:2

Sources

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